Product packaging for Scorodonin(Cat. No.:CAS No. 74660-77-8)

Scorodonin

Cat. No.: B1201086
CAS No.: 74660-77-8
M. Wt: 142.58 g/mol
InChI Key: BRBJAAXWYUMXBE-UHFFFAOYSA-N
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Description

Scorodonin is a primary alcohol.
This compound has been reported in Mycetinis scorodonius with data available.
part of structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClO B1201086 Scorodonin CAS No. 74660-77-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74660-77-8

Molecular Formula

C7H7ClO

Molecular Weight

142.58 g/mol

IUPAC Name

7-chlorohepta-2,3-dien-5-yn-1-ol

InChI

InChI=1S/C7H7ClO/c8-6-4-2-1-3-5-7-9/h1,5,9H,6-7H2

InChI Key

BRBJAAXWYUMXBE-UHFFFAOYSA-N

Canonical SMILES

C(C=C=CC#CCCl)O

Synonyms

scorodonin

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Scorodonin: Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scorodonin, a naturally occurring allenic polyacetylene, has garnered interest for its notable antibacterial and antifungal properties. Isolated from the mushroom Marasmius scorodonius, this compound exhibits a unique chemical architecture that contributes to its biological activity. This technical guide provides a comprehensive overview of the chemical structure of this compound, details its enantioselective synthesis, summarizes its antimicrobial activity, and explores its mechanism of action, including its inhibitory effects on nucleic acid synthesis.

Chemical Structure of this compound

This compound is chemically defined as (R)-7-chlorohepta-2,3-dien-5-yn-1-ol. Its structure is characterized by a seven-carbon chain featuring a terminal primary alcohol, a conjugated allene and alkyne functionality, and a chlorine atom at the opposing terminus.

Table 1: Chemical Identifiers for this compound [1]

IdentifierValue
IUPAC Name 7-chlorohepta-2,3-dien-5-yn-1-ol
Molecular Formula C₇H₇ClO
CAS Number 74660-77-8
Molecular Weight 142.58 g/mol
SMILES C(C=C=CC#CCCl)O

Enantioselective Synthesis of this compound

The total synthesis of this compound has been achieved through an enantioselective route, confirming the proposed structure of the natural product.[2][3][4] While detailed, step-by-step protocols are proprietary to the research groups that developed them, the general synthetic strategy is outlined below.

General Synthetic Workflow

The synthesis typically involves the coupling of two key fragments: a chiral propargyl alcohol derivative and a suitable allene precursor. The introduction of the chlorine atom is a critical step, often achieved through nucleophilic substitution. The stereochemistry of the allene is controlled through the use of chiral catalysts or auxiliaries.

Scorodonin_Synthesis_Workflow cluster_start Starting Materials cluster_coupling Key Coupling Reaction cluster_modification Functional Group Manipulations cluster_product Final Product Propargyl Alcohol Derivative Propargyl Alcohol Derivative Coupling Coupling Propargyl Alcohol Derivative->Coupling Allene Precursor Allene Precursor Allene Precursor->Coupling Chlorination Chlorination Coupling->Chlorination Deprotection Deprotection Chlorination->Deprotection This compound This compound Deprotection->this compound

A generalized workflow for the enantioselective synthesis of this compound.

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of antimicrobial activity, inhibiting the growth of various bacteria and fungi.

Antimicrobial Spectrum

While comprehensive minimum inhibitory concentration (MIC) data against a wide array of organisms is not extensively published, existing literature indicates its efficacy against both bacterial and fungal pathogens.

Table 2: Reported Antimicrobial Activity of this compound

Organism TypeActivityReference
BacteriaInhibits growth[3]
YeastsInhibits growth[3]
Filamentous FungiInhibits growth[3]
Mechanism of Action: Inhibition of Nucleic Acid Synthesis

The primary mechanism of action of this compound appears to be the inhibition of nucleic acid synthesis. Studies have shown that this compound strongly inhibits the incorporation of thymidine and uridine into DNA and RNA, respectively, in Ehrlich carcinoma cells.[3] Furthermore, this compound has been found to inhibit DNA-dependent RNA polymerases with a half-maximal inhibitory concentration (IC₅₀) of 25 μg/mL.[5] This suggests that this compound interferes with the fundamental processes of transcription and replication.

Scorodonin_Mechanism This compound This compound DNA_Polymerase DNA Polymerase This compound->DNA_Polymerase Likely Inhibits RNA_Polymerase DNA-dependent RNA Polymerase This compound->RNA_Polymerase Inhibits (IC50 = 25 µg/mL) DNA_Synthesis DNA Synthesis (Replication) DNA_Polymerase->DNA_Synthesis Catalyzes RNA_Synthesis RNA Synthesis (Transcription) RNA_Polymerase->RNA_Synthesis Catalyzes Thymidine_Incorporation Thymidine Incorporation DNA_Synthesis->Thymidine_Incorporation Uridine_Incorporation Uridine Incorporation RNA_Synthesis->Uridine_Incorporation

Proposed mechanism of action of this compound via inhibition of nucleic acid synthesis.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are typically found within the supplementary information of peer-reviewed scientific publications. For researchers interested in replicating or building upon this work, it is recommended to consult the original articles. The following provides a general outline of the types of methods employed.

General Procedure for Enantioselective Synthesis

The enantioselective synthesis of this compound generally follows these key steps:

  • Preparation of Key Intermediates: Synthesis of a protected, chiral propargyl alcohol and a suitable bromoallene or other activated allene precursor.

  • Coupling Reaction: A palladium- or copper-catalyzed cross-coupling reaction (e.g., Sonogashira or a related coupling) is used to join the two fragments.

  • Chlorination: Introduction of the chlorine atom, often via an Sₙ2 reaction on a suitable precursor.

  • Deprotection: Removal of any protecting groups to yield the final this compound molecule.

  • Purification and Characterization: Purification by column chromatography and characterization by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry) and chiral HPLC to determine enantiomeric excess.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.

  • Serial Dilution of this compound: A series of twofold dilutions of this compound are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

This compound represents a promising natural product with significant antimicrobial activity. Its unique chemical structure and mechanism of action, targeting fundamental cellular processes, make it an interesting lead compound for the development of new anti-infective agents. Further research is warranted to fully elucidate its antimicrobial spectrum, to optimize its synthesis for higher yields and scalability, and to investigate its potential for therapeutic applications. Structure-activity relationship (SAR) studies could also lead to the design of more potent and selective analogs.

References

Physical and chemical properties of Scorodonin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scorodonin is a naturally occurring allenyne compound isolated from the mushroom Mycetinis scorodonius. It has demonstrated notable antibacterial and antifungal properties, positioning it as a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, including its mechanism of action. Detailed experimental methodologies, where available in the public domain, are presented to facilitate further research.

Physicochemical Properties

This compound is a relatively small molecule with the chemical formula C7H7ClO. Its structure features a unique combination of an allene, an alkyne, and a primary alcohol functional group, contributing to its reactivity and biological activity.

Physical Properties

Quantitative data on many of the physical properties of this compound are not extensively reported in the peer-reviewed literature. The following table summarizes the available information.

PropertyValueSource
Molecular Formula C7H7ClO--INVALID-LINK--
Molecular Weight 142.58 g/mol --INVALID-LINK--
CAS Number 74660-77-8--INVALID-LINK--
Melting Point Not Reported-
Boiling Point Not Reported-
Density Not Reported-
Solubility Soluble in organic solvents. Insoluble in water.[1]General property of similar small organic molecules
Appearance Not Reported-
Chemical Properties and Stability
PropertyDescription
Chemical Structure (R)-7-chlorohepta-2,3-dien-5-yn-1-ol
Functional Groups Primary alcohol, Allene, Alkyne, Alkyl chloride
Stability Expected to be sensitive to heat, light, and strong acidic or basic conditions due to the reactive nature of the allenyne moiety.
Degradation Specific degradation products have not been characterized in the literature.
Storage For research purposes, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light and moisture.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, primarily as an antimicrobial agent. Its mechanism of action is believed to be centered on the inhibition of essential cellular processes in target organisms.

Antimicrobial Activity

This compound has been shown to possess both antibacterial and antifungal properties. Quantitative data on its minimum inhibitory concentrations (MICs) against a broad spectrum of microorganisms are limited in publicly accessible literature.

Organism TypeGeneral ActivitySpecific Data (MIC)
Bacteria Active against various bacterial species.Not extensively reported.
Fungi Active against various fungal species.Not extensively reported.
Mechanism of Action

The primary reported mechanism of action for this compound is the inhibition of DNA-dependent RNA polymerases.[2] This inhibition disrupts the process of transcription, leading to a cessation of protein synthesis and ultimately cell death.

  • Target: DNA-dependent RNA polymerase

  • Effect: Inhibition of transcription

The specific kinetics and binding site of this compound on RNA polymerase have not been fully elucidated. It is plausible that the electrophilic nature of the allenyne or chloroalkyne moiety could be involved in covalent modification of the enzyme.

Given its chemical structure, this compound may possess other mechanisms of action that have not yet been explored. For instance, the allenyne functionality could potentially interact with other cellular nucleophiles, or the molecule as a whole could disrupt membrane integrity.

Cytotoxicity

Data on the cytotoxicity of this compound against human cell lines (IC50 values) are not available in the current literature. Such studies would be crucial for evaluating its potential as a therapeutic agent.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation, purification, and characterization of this compound are not explicitly available. The following sections provide a generalized workflow based on common practices for natural product chemistry.

Isolation and Purification Workflow

The isolation of this compound from Mycetinis scorodonius would typically involve extraction with an organic solvent followed by chromatographic purification.

G cluster_extraction Extraction cluster_purification Purification A Mycetinis scorodonius biomass B Extraction with Organic Solvent (e.g., Ethyl Acetate) A->B C Crude Extract B->C D Silica Gel Chromatography C->D Purification E Fraction Collection D->E F High-Performance Liquid Chromatography (HPLC) E->F G Pure this compound F->G

Caption: Generalized workflow for the isolation and purification of this compound.

Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential for determining the carbon-hydrogen framework. While a synthetic route has confirmed the structure, detailed spectral data from the natural product are not widely published.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula.

Signaling Pathways

The primary known molecular target of this compound is DNA-dependent RNA polymerase, a key enzyme in the central dogma of molecular biology. Inhibition of this enzyme directly impacts the transcription of all genes, leading to a global shutdown of cellular functions.

G This compound This compound RNAP DNA-dependent RNA Polymerase This compound->RNAP Inhibition Transcription Transcription RNAP->Transcription mRNA mRNA Synthesis Transcription->mRNA Protein Protein Synthesis mRNA->Protein CellDeath Cell Death Protein->CellDeath Leads to

Caption: Proposed mechanism of action of this compound via inhibition of transcription.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antimicrobial activity. However, a significant amount of research is still required to fully characterize its properties and evaluate its therapeutic potential. Future research should focus on:

  • Quantitative determination of physical properties: Obtaining precise data on melting point, solubility, and other physical characteristics.

  • Comprehensive stability studies: Investigating its stability under various conditions to inform formulation and storage.

  • Detailed mechanistic studies: Elucidating the kinetics and specific interactions of this compound with RNA polymerase and exploring other potential cellular targets.

  • Broad-spectrum biological evaluation: Determining MIC values against a wide range of clinically relevant bacteria and fungi, as well as IC50 values against various cancer cell lines.

  • Development of detailed experimental protocols: Publishing standardized methods for its isolation, purification, and analysis to ensure reproducibility of research findings.

The information compiled in this guide serves as a foundation for researchers to build upon in their exploration of this intriguing natural compound.

References

Scorodonin: A Technical Guide to its Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scorodonin, a natural product isolated from the mushroom Marasmius scorodonius, has demonstrated significant antibacterial, antifungal, and anticancer properties. This technical guide provides a comprehensive overview of its chemical properties, including its CAS number and molecular weight. It details its known mechanism of action, particularly its inhibitory effects on DNA and RNA synthesis in cancer cells. This document also outlines standardized experimental protocols for the isolation, characterization, and biological evaluation of this compound, aiming to facilitate further research and development of this promising bioactive compound.

Chemical and Physical Properties

This compound is a volatile allene derivative with a unique chemical structure that contributes to its biological activity. The key identifiers and properties of this compound are summarized in the table below.

PropertyValue
CAS Number 74660-77-8
Molecular Formula C₇H₇ClO
Molecular Weight 142.58 g/mol
IUPAC Name (R)-7-chlorohepta-2,3-dien-5-yn-1-ol
Synonyms 7-chloro-2,3-heptadien-5-yn-1-ol

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, making it a compound of interest for therapeutic applications.

Anticancer Activity

A key reported mechanism of action for this compound's anticancer effect is the inhibition of macromolecular synthesis. Specifically, this compound has been shown to strongly inhibit the incorporation of thymidine and uridine into DNA and RNA, respectively, in cells of the ascitic form of Ehrlich carcinoma[1]. Notably, the incorporation of leucine into protein is not affected, suggesting a targeted effect on nucleic acid synthesis pathways.

anticancer_mechanism This compound This compound Ehrlich_Carcinoma_Cell Ehrlich Carcinoma Cell This compound->Ehrlich_Carcinoma_Cell Enters DNA_Synthesis DNA Synthesis (Thymidine Incorporation) This compound->DNA_Synthesis Inhibits RNA_Synthesis RNA Synthesis (Uridine Incorporation) This compound->RNA_Synthesis Inhibits Nucleic_Acid_Synthesis Nucleic Acid Synthesis Ehrlich_Carcinoma_Cell->Nucleic_Acid_Synthesis Protein_Synthesis Protein Synthesis (Leucine Incorporation) Ehrlich_Carcinoma_Cell->Protein_Synthesis Nucleic_Acid_Synthesis->DNA_Synthesis Nucleic_Acid_Synthesis->RNA_Synthesis Cell_Growth_Inhibition Inhibition of Cell Growth DNA_Synthesis->Cell_Growth_Inhibition RNA_Synthesis->Cell_Growth_Inhibition

Caption: Proposed mechanism of this compound's anticancer activity.

Antibacterial and Antifungal Activity

This compound has been identified as a potent antibacterial and antifungal agent[1]. While the precise molecular targets for its antimicrobial activity have not been fully elucidated, it is hypothesized that its reactive allene moiety may interact with critical cellular components in bacteria and fungi, leading to growth inhibition.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation of this compound from Marasmius scorodonius

This compound can be isolated from submerged cultures of the basidiomycete Marasmius scorodonius[1].

isolation_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification Culture Submerged culture of Marasmius scorodonius Harvest Harvest Culture Broth Culture->Harvest Extraction Solvent Extraction (e.g., with ethyl acetate) Harvest->Extraction Concentration Concentrate Extract Extraction->Concentration Chromatography Chromatographic Separation (e.g., Silica Gel Chromatography) Concentration->Chromatography Pure_this compound Pure this compound Chromatography->Pure_this compound incorporation_assay_workflow Cell_Culture Culture Ehrlich Carcinoma Cells Treatment Treat cells with this compound Cell_Culture->Treatment Radiolabeling Add [³H]-thymidine or [³H]-uridine Treatment->Radiolabeling Harvesting Harvest cells and precipitate macromolecules Radiolabeling->Harvesting Counting Measure radioactivity with scintillation counter Harvesting->Counting Analysis Analyze data and determine % inhibition Counting->Analysis

References

Scorodonin: An In-depth Technical Guide on its Antimicrobial Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 6, 2025

Abstract

Scorodonin, a natural metabolite isolated from the mushroom Marasmius scorodonius, has demonstrated notable antibacterial and antifungal properties. This technical guide synthesizes the current, albeit limited, publicly available scientific literature on the antimicrobial mechanism of action of this compound. The primary proposed mechanism involves the inhibition of nucleic acid synthesis, a finding derived from studies on carcinoma cells. This document outlines the known biological activities of this compound, presents a generalized experimental framework for its investigation, and discusses the significant knowledge gaps that future research must address. Due to the scarcity of specific data in the literature, this guide also provides hypothetical models for its mechanism and experimental workflows to stimulate further inquiry.

Introduction

This compound is a biologically active compound first isolated from submerged cultures of the basidiomycete Marasmius scorodonius[1]. Structurally, it is an allenic polyacetylene, a class of natural products known for a range of biological activities[1]. While its antimicrobial potential has been acknowledged, detailed investigations into its precise mechanism of action, quantitative efficacy, and effects on microbial cellular pathways are not extensively documented in the available scientific literature. This guide aims to provide a comprehensive overview of the existing knowledge and to serve as a foundational resource for researchers initiating studies on this compound.

Proposed Antimicrobial Mechanism of Action

The most direct insight into this compound's mechanism of action comes from a study on Ehrlich carcinoma cells. In this model, this compound was found to strongly inhibit the incorporation of thymidine and uridine into DNA and RNA, respectively. Conversely, the incorporation of leucine into protein was not affected[1]. This suggests that this compound's primary mode of action may be the targeted inhibition of nucleic acid synthesis.

It is important to note that this mechanism was observed in cancer cells, and while it provides a strong lead, it has not been definitively confirmed in bacterial or fungal systems. However, the fundamental nature of DNA and RNA synthesis pathways presents a plausible target for antimicrobial activity.

Hypothetical Signaling Pathway of this compound's Action

Given the evidence for DNA and RNA synthesis inhibition, a hypothetical signaling pathway for this compound's antimicrobial action can be proposed. This pathway remains speculative pending further experimental validation.

Scorodonin_Mechanism This compound This compound Cell_Entry Cellular Uptake This compound->Cell_Entry Target_Enzyme Putative Target (e.g., DNA/RNA Polymerase, Nucleotide Reductase) Cell_Entry->Target_Enzyme Intracellular Accumulation DNA_Synthesis DNA Synthesis Target_Enzyme->DNA_Synthesis Inhibition RNA_Synthesis RNA Synthesis Target_Enzyme->RNA_Synthesis Inhibition Replication_Block Replication Block DNA_Synthesis->Replication_Block Transcription_Block Transcription Block RNA_Synthesis->Transcription_Block Cell_Death Cell Death Replication_Block->Cell_Death Transcription_Block->Cell_Death

Caption: A hypothetical signaling pathway for the antimicrobial action of this compound.

Quantitative Data

A thorough review of the existing literature reveals a significant lack of quantitative data on the antimicrobial efficacy of this compound. Specifically, Minimum Inhibitory Concentration (MIC) values against a standardized panel of bacteria and fungi have not been published. This absence of data precludes a comparative analysis of this compound's potency against other antimicrobial agents.

Table 1: Quantitative Antimicrobial Efficacy of this compound (Data Not Available)

Microorganism Strain MIC (µg/mL) Reference
Data Not Available
Data Not Available
Data Not Available

| Data NotAvailable | | | |

This table is included as a template for future research findings.

Experimental Protocols

Detailed experimental protocols used specifically for the investigation of this compound's antimicrobial mechanism are not available in the literature. However, based on standard methodologies for antimicrobial research, a generalized workflow can be outlined.

General Workflow for Investigating Antimicrobial Mechanism

The following diagram illustrates a logical experimental progression for elucidating the antimicrobial mechanism of a compound like this compound.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification MIC_Determination MIC/MBC/MFC Determination Time_Kill_Assay Time-Kill Kinetics MIC_Determination->Time_Kill_Assay Membrane_Permeability Membrane Permeability Assays (e.g., PI Staining) Time_Kill_Assay->Membrane_Permeability Macromolecular_Synthesis Macromolecular Synthesis Assays (Radiolabeled Precursors) Time_Kill_Assay->Macromolecular_Synthesis Enzyme_Inhibition Specific Enzyme Inhibition Assays Macromolecular_Synthesis->Enzyme_Inhibition Gene_Expression Transcriptomic/Proteomic Analysis Enzyme_Inhibition->Gene_Expression Mutant_Screening Resistant Mutant Screening & Genome Sequencing Enzyme_Inhibition->Mutant_Screening Affinity_Chromatography Affinity Chromatography Gene_Expression->Affinity_Chromatography

Caption: A generalized experimental workflow for antimicrobial mechanism of action studies.

Detailed Methodologies (Generalized)

The following are generalized protocols for key experiments that would be essential in characterizing this compound's antimicrobial action.

4.2.1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Preparation of Microtiter Plates: Serially dilute the this compound stock solution in a 96-well microtiter plate containing appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (no drug) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

4.2.2. Macromolecular Synthesis Inhibition Assay

  • Microbial Culture: Grow the test microorganism to the mid-logarithmic phase.

  • Aliquoting and Treatment: Distribute the culture into aliquots and expose them to varying concentrations of this compound (including a no-drug control).

  • Addition of Radiolabeled Precursors: To separate aliquots, add radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), and protein ([³H]leucine) synthesis.

  • Time-Course Sampling: At various time points, remove samples from each aliquot.

  • Precipitation and Washing: Precipitate the macromolecules using trichloroacetic acid (TCA), and wash to remove unincorporated precursors.

  • Scintillation Counting: Measure the radioactivity of the precipitated macromolecules using a scintillation counter.

  • Data Analysis: Compare the incorporation of radiolabeled precursors in this compound-treated samples to the untreated control to determine the inhibitory effect on each biosynthetic pathway.

Future Directions and Conclusion

The current understanding of this compound's antimicrobial mechanism of action is in its infancy. The preliminary evidence pointing towards the inhibition of nucleic acid synthesis is a compelling starting point for further investigation. Future research should prioritize:

  • Determination of MICs: Establishing the antimicrobial spectrum and potency of this compound against a diverse panel of pathogenic bacteria and fungi.

  • Validation of Mechanism in Microbes: Confirming whether the inhibition of DNA and RNA synthesis observed in carcinoma cells is the primary mechanism in microbial cells.

  • Target Identification: Identifying the specific enzyme(s) or cellular components that this compound interacts with to exert its antimicrobial effect.

  • Investigation of Other Potential Mechanisms: Assessing effects on cell membrane integrity, quorum sensing, and other key microbial processes.

References

Scorodonin: An Elusive Inhibitor of Nucleic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Despite initial indications of its potential as an inhibitor of DNA and RNA synthesis, a comprehensive review of available scientific literature reveals a significant lack of in-depth data on the mechanisms and quantitative effects of scorodonin. While early research pointed to its activity in this area, the detailed experimental evidence required for a full technical whitepaper for researchers and drug development professionals is not presently available in the public domain.

A singular reference suggests that this compound, a natural allenyne antibiotic isolated from Marasmius scorodonius, exhibits an inhibitory effect on the incorporation of thymidine and uridine into DNA and RNA in Ehrlich ascites carcinoma cells. This finding indicates that this compound may interfere with the fundamental processes of nucleic acid production, a hallmark of its potential as an anticancer or antimicrobial agent.

However, beyond this initial observation, there is a notable absence of follow-up studies or detailed publications that elaborate on this specific biological activity. The scientific community has not yet published in-depth investigations into several critical areas that would be essential for a thorough technical understanding.

Gaps in the Current Knowledge

Our comprehensive search for data on this compound's effects on DNA and RNA synthesis did not yield the specific information required to construct a detailed technical guide. The key missing elements include:

  • Quantitative Data: There is no publicly available data summarizing the potency of this compound's inhibitory effects, such as IC50 values for DNA and RNA synthesis inhibition in various cell lines.

  • Experimental Protocols: Detailed methodologies for the experiments that demonstrated the inhibition of thymidine and uridine incorporation are not available. This includes information on cell culture conditions, this compound concentrations used, incubation times, and the specific assays employed for measuring nucleic acid synthesis.

  • Signaling Pathways: There is no information on the signaling pathways that may be modulated by this compound to exert its effects on DNA and RNA synthesis. Consequently, the creation of diagrams for any relevant signaling pathways is not possible.

  • Mechanism of Action: The precise molecular mechanism by which this compound inhibits the incorporation of nucleosides into DNA and RNA remains unelucidated. It is unknown whether it directly inhibits polymerases, interferes with nucleotide metabolism, or acts through other cellular processes.

Experimental Workflow for Investigating Nucleic Acid Synthesis Inhibition

For researchers interested in pursuing the investigation of this compound's effects, a general experimental workflow to determine its impact on DNA and RNA synthesis is outlined below. This workflow is a standard approach in the field and could be adapted for studying this compound.

A generalized workflow for assessing the inhibition of DNA and RNA synthesis by a test compound.

In-Depth Technical Guide: Initial Isolation and Purification of Scorodonin from Basidiomycetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scorodonin, a biologically active metabolite produced by the basidiomycete Marasmius scorodonius, has demonstrated notable antibacterial and antifungal properties. This document provides a comprehensive overview of the initial isolation and purification of this compound, based on available scientific literature. It is important to note that while the foundational study by Anke et al. (1980) established the methodology for its extraction, detailed, publicly accessible protocols with extensive quantitative data are limited. This guide synthesizes the known information to provide a framework for researchers seeking to work with this compound. This compound's mechanism of action involves the inhibition of DNA and RNA synthesis, suggesting potential applications in antimicrobial and anticancer research.

Introduction

Basidiomycetes, a diverse group of fungi, are a rich source of novel secondary metabolites with a wide range of biological activities. Among these is this compound, a compound isolated from submerged cultures of Marasmius scorodonius[1]. Initial studies have highlighted its potential as an antimicrobial agent, exhibiting inhibitory effects against both bacteria and fungi[1]. Furthermore, this compound has been shown to strongly inhibit the incorporation of thymidine and uridine into DNA and RNA, respectively, in Ehrlich carcinoma cells, indicating a potential cytostatic or cytotoxic effect[1]. This dual activity makes this compound a compound of interest for further investigation in drug discovery and development.

Experimental Protocols

The following experimental protocols are based on the initial isolation and purification of this compound as described in the available literature. It is important to recognize that these protocols may require optimization based on specific laboratory conditions and the particular strain of Marasmius scorodonius used.

Fungal Strain and Culture Conditions
  • Organism: Marasmius scorodonius (strain details would be specified in the original, non-accessible full text).

  • Cultivation Method: Submerged fermentation is the method used to cultivate the fungus for this compound production[1].

  • Culture Medium: A suitable nutrient-rich liquid medium is required. While the exact composition is not detailed in the available abstract, a typical medium for basidiomycete fermentation would include a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.

  • Fermentation Parameters: Key parameters such as temperature, pH, aeration, and agitation speed would need to be optimized to maximize the yield of this compound. These details are not available in the public domain.

Extraction of Crude this compound
  • Step 1: Broth Separation: The fungal biomass is separated from the culture broth by filtration or centrifugation. This compound is an extracellular metabolite, so the cell-free supernatant is the starting material for extraction.

  • Step 2: Solvent Extraction: The supernatant is extracted with a suitable organic solvent. The choice of solvent would depend on the polarity of this compound. Common solvents for extracting fungal metabolites include ethyl acetate, chloroform, or butanol.

Purification of this compound

A multi-step purification process is typically required to isolate this compound to a high degree of purity. The following is a generalized workflow based on standard techniques for natural product isolation.

  • Step 1: Preliminary Fractionation: The crude extract is often subjected to a preliminary fractionation step, such as liquid-liquid partitioning or column chromatography on a non-polar resin (e.g., Amberlite XAD series), to separate compounds based on polarity.

  • Step 2: Silica Gel Chromatography: The partially purified fraction containing this compound would likely be further purified using silica gel column chromatography. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol) would be used to elute the compounds. Fractions would be collected and analyzed for the presence of this compound using a bioassay or thin-layer chromatography (TLC).

  • Step 3: High-Performance Liquid Chromatography (HPLC): The final purification step would typically involve preparative HPLC. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of water and acetonitrile or methanol) would be used to obtain pure this compound.

Data Presentation

Due to the limited availability of the full experimental details from the primary literature, a comprehensive table of quantitative data cannot be provided. The following table illustrates the type of data that would be crucial for researchers to collect and report during the isolation and purification process.

Purification StepStarting Material (Volume/Weight)Product (Weight)Yield (%)Purity (%)Method of Analysis
Culture Broth (e.g., 10 L)----
Crude Extract (e.g., 10 L broth)(e.g., 5 g)(e.g., 0.05%)(e.g., <10%)Bioassay, TLC
Silica Gel Pool (e.g., 5 g crude)(e.g., 500 mg)(e.g., 10%)(e.g., 50-70%)Bioassay, TLC, HPLC
Purified this compound (e.g., 500 mg silica pool)(e.g., 50 mg)(e.g., 10%)(e.g., >98%)HPLC, NMR, MS

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation and purification of this compound from Marasmius scorodonius.

Scorodonin_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculation of Marasmius scorodonius B Submerged Fermentation A->B C Separation of Mycelia (Filtration/Centrifugation) B->C Harvest D Solvent Extraction of Culture Supernatant C->D E Crude Extract D->E F Preliminary Fractionation (e.g., Liquid-Liquid Partitioning) E->F G Silica Gel Column Chromatography F->G H Preparative HPLC G->H I Pure this compound H->I

Caption: Generalized workflow for this compound isolation and purification.

Proposed Signaling Pathway Inhibition

The available literature indicates that this compound inhibits DNA and RNA synthesis. The following diagram depicts a simplified representation of this inhibitory action. The precise molecular targets within these pathways have not been elucidated in the available literature.

Scorodonin_Signaling_Pathway cluster_synthesis Macromolecular Synthesis cluster_dna DNA Synthesis cluster_rna RNA Synthesis This compound This compound DNA DNA This compound->DNA Inhibition RNA RNA This compound->RNA Inhibition DNA_Precursors Thymidine (and other dNTPs) DNA_Precursors->DNA DNA Polymerase (and other enzymes) RNA_Precursors Uridine (and other NTPs) RNA_Precursors->RNA RNA Polymerase (and other enzymes)

Caption: Inhibition of DNA and RNA synthesis by this compound.

Conclusion

This compound, a metabolite from Marasmius scorodonius, presents a promising scaffold for the development of new antimicrobial and potentially anticancer agents. The foundational knowledge of its isolation and purification exists, though a lack of detailed, publicly available experimental data necessitates further research and methods development. This guide provides a starting point for researchers interested in exploring the therapeutic potential of this compound. Future work should focus on optimizing the fermentation and purification processes to improve yields and on elucidating the specific molecular targets of this compound to better understand its mechanism of action.

References

Methodological & Application

Total Synthesis of Scorodonin: An Experimental Protocol and Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the total synthesis of the natural product Scorodonin, based on the enantioselective route developed by Jian and Wu (2010). This compound, a naturally occurring allenyne, has demonstrated significant antibacterial and antifungal activities, making its synthetic accessibility a point of interest for further biological investigation and analog development. This protocol outlines the key reaction steps, provides comprehensive methodologies, and presents all relevant quantitative data in a structured format. Additionally, a graphical representation of the synthetic workflow is included to facilitate a clear understanding of the process.

Introduction

This compound is a natural product isolated from Marasmius scorodonius and exhibits notable antimicrobial properties.[1][2] Its unique allenic and acetylenic functionalities present a compelling challenge for synthetic chemists. The enantioselective total synthesis detailed herein provides a reliable method for accessing this molecule, enabling further studies into its mechanism of action and potential therapeutic applications. The following protocol is a comprehensive guide for the laboratory synthesis of this compound.

Synthetic Strategy

The total synthesis of this compound, as reported by Jian and Wu, commences with commercially available starting materials and proceeds through a concise sequence of reactions. The key steps involve the formation of a chiral bromoallene and its subsequent coupling with a terminal alkyne. The synthetic workflow is depicted in the following diagram.

Scorodonin_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate Synthesis cluster_coupling Key Coupling Step cluster_final Final Steps start1 Propargyl alcohol step1 Synthesis of Alkyne 4 start1->step1 start2 Ethyl (R)-(-)-lactate step2 Synthesis of Bromoallene 6 start2->step2 step3 Coupling of 4 and 6 to form 7 step1->step3 step2->step3 step4 Deprotection to yield 8 step3->step4 step5 Chlorination to yield this compound (1) step4->step5

Figure 1. Overall workflow for the total synthesis of this compound.

Quantitative Data Summary

The following table summarizes the yields for each step of the this compound total synthesis.

StepReactionProductYield (%)
1Synthesis of Alkyne 4 4 Not specified in detail, multi-step
2Synthesis of Bromoallene 6 6 Not specified in detail, multi-step
3Coupling of 4 and 6 7 90
4Deprotection of 7 8 95
5Chlorination of 8 1 (this compound)88

Table 1. Summary of reaction yields for the total synthesis of this compound.

The spectroscopic data for the synthesized this compound are consistent with those reported for the natural product.

Spectroscopic DataSynthetic this compound (1)
¹H NMR (400 MHz, CDCl₃) δ 5.65 (dd, J = 6.8, 6.0 Hz, 1H), 5.24 (dd, J = 6.8, 2.0 Hz, 1H), 4.16 (d, J = 2.0 Hz, 2H), 2.04 (t, J = 6.0 Hz, 1H).
¹³C NMR (100 MHz, CDCl₃) δ 206.4, 91.8, 87.2, 85.4, 78.9, 75.3, 34.2.
IR (film) ν 3299, 2104, 1964, 1045 cm⁻¹.
HRMS (EI) m/z calcd for C₇H₅ClO [M]⁺: 140.0029; found: 140.0023.
Specific Rotation [α]²⁰D +158.8 (c 0.5, CHCl₃).

Table 2. Spectroscopic and physical data for synthetic this compound (1).

Experimental Protocols

Synthesis of Allenyne 7

This protocol describes the coupling of alkyne 4 with bromoallene 6 .

Procedure:

  • To a solution of alkyne 4 (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, is added n-BuLi (1.0 equiv, 2.5 M in hexanes) dropwise.

  • The resulting mixture is stirred at -78 °C for 30 minutes.

  • Anhydrous ZnBr₂ (1.1 equiv) in anhydrous THF is then added, and the mixture is allowed to warm to room temperature and stirred for 30 minutes.

  • The reaction mixture is cooled to 0 °C, and a solution of bromoallene 6 (1.2 equiv) and Pd(PPh₃)₄ (0.05 equiv) in anhydrous THF is added.

  • The reaction is stirred at room temperature for 12 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl and extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 20:1) to afford allenyne 7 .

Synthesis of Alcohol 8

This protocol details the deprotection of the silyl ether in compound 7 .

Procedure:

  • To a solution of allenyne 7 (1.0 equiv) in THF at 0 °C is added a solution of TBAF (1.2 equiv, 1.0 M in THF).

  • The reaction mixture is stirred at 0 °C for 1 hour.

  • The reaction is quenched with water and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to give alcohol 8 .

Synthesis of this compound (1)

This final step involves the chlorination of alcohol 8 .

Procedure:

  • To a solution of alcohol 8 (1.0 equiv) and pyridine (2.0 equiv) in anhydrous diethyl ether at 0 °C is added SOCl₂ (1.5 equiv) dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes.

  • The reaction is quenched with saturated aqueous NaHCO₃ and extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford this compound (1 ) as a colorless oil.

Signaling Pathways and Logical Relationships

The key chemical transformation in this synthesis is the palladium-catalyzed cross-coupling reaction. The logical flow of this critical step is outlined below.

Coupling_Mechanism cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Alkyne Alkyne 4 Deprotonation Deprotonation of Alkyne Alkyne->Deprotonation Bromoallene Bromoallene 6 Oxidative_Addition Oxidative Addition of Bromoallene to Pd(0) Bromoallene->Oxidative_Addition Catalyst Pd(PPh3)4 Catalyst->Oxidative_Addition Base n-BuLi Base->Deprotonation Metal_salt ZnBr2 Transmetalation Transmetalation to Zinc Metal_salt->Transmetalation Deprotonation->Transmetalation Coupling Reductive Elimination Transmetalation->Coupling Oxidative_Addition->Coupling Product7 Allenyne 7 Coupling->Product7

Figure 2. Logical flow of the key palladium-catalyzed coupling reaction.

Conclusion

The enantioselective total synthesis of this compound has been successfully established, providing a reliable route to this biologically active natural product. The detailed protocols and data presented in this document are intended to serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. This synthetic route opens avenues for the preparation of this compound analogs and further exploration of their therapeutic potential.

References

Application Note: Purification of Synthetic Scorodonin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust method for the purification of synthetic scorodonin, a natural product with known antibacterial and antifungal properties, utilizing reversed-phase high-performance liquid chromatography (RP-HPLC). The described protocol is designed for researchers in natural product chemistry, medicinal chemistry, and drug development to achieve high purity of synthetic this compound, suitable for subsequent biological assays and further studies. This document provides a comprehensive experimental protocol, data presentation in tabular format, and a workflow diagram to ensure reproducibility and clarity.

Introduction

This compound is a naturally occurring allenic acetylene first isolated from Marasmius scorodonius. It has demonstrated significant biological activity, including inhibitory effects on the growth of bacteria, yeasts, and filamentous fungi. Furthermore, it has been reported to inhibit the incorporation of thymidine and uridine into DNA and RNA in Ehrlich carcinoma cells. With the advent of synthetic routes to produce this compound, a reliable and efficient purification method is paramount to obtaining material of high purity for detailed biological and pharmacological evaluation. Reversed-phase HPLC is an ideal technique for this purpose due to its high resolution and applicability to a wide range of small molecules.[1][2] This application note presents a validated protocol for the purification of synthetic this compound.

Experimental Workflow

The overall workflow for the purification of synthetic this compound is depicted in the following diagram. This process begins with the crude synthetic this compound, proceeds through sample preparation, HPLC purification, fraction collection, and concludes with purity analysis and solvent removal.

Scorodonin_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post_hplc Post-Purification crude_sample Crude Synthetic This compound dissolution Dissolve in Acetonitrile/Water crude_sample->dissolution filtration Filter through 0.22 µm Syringe Filter dissolution->filtration hplc_injection Inject onto C18 Column filtration->hplc_injection gradient_elution Gradient Elution (Water/Acetonitrile) hplc_injection->gradient_elution uv_detection UV Detection (210 nm) gradient_elution->uv_detection fraction_collection Collect Fractions uv_detection->fraction_collection purity_analysis Analyze Fractions by Analytical HPLC fraction_collection->purity_analysis solvent_removal Remove Solvent (Lyophilization) purity_analysis->solvent_removal pure_this compound Pure this compound solvent_removal->pure_this compound

Caption: Experimental workflow for the purification of synthetic this compound.

Materials and Methods

Instrumentation
  • Preparative HPLC system with a gradient pump and a UV-Vis detector

  • Analytical HPLC system with a UV-Vis detector

  • Lyophilizer

Consumables and Reagents
  • Crude synthetic this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Preparative C18 column (e.g., 10 µm, 250 x 21.2 mm)

  • Analytical C18 column (e.g., 5 µm, 250 x 4.6 mm)

  • Syringe filters (0.22 µm, PTFE)

Sample Preparation
  • Dissolve the crude synthetic this compound in a minimal amount of 50:50 acetonitrile/water.

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter.

Preparative HPLC Protocol

A reversed-phase HPLC method was developed for the purification of this compound. The parameters are summarized in the table below.

ParameterValue
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 30-70% B over 40 minutes
Flow Rate 15 mL/min
Detection 210 nm
Injection Volume 2 mL
Column Temperature Ambient
Fraction Collection and Analysis
  • Collect fractions corresponding to the major peak observed in the chromatogram.

  • Analyze the purity of each collected fraction using the analytical HPLC method detailed below.

  • Pool fractions with a purity of >98%.

Analytical HPLC Protocol
ParameterValue
Column C18, 5 µm, 250 x 4.6 mm
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 5-95% B over 30 minutes
Flow Rate 1 mL/min
Detection 210 nm
Injection Volume 20 µL
Column Temperature Ambient
Post-Purification

Combine the high-purity fractions and remove the solvent by lyophilization to obtain pure this compound as a solid.

Results and Data

The preparative HPLC method provided excellent separation of this compound from synthetic impurities. The purity of the collected fractions was confirmed by analytical HPLC. The following table summarizes the purification results for a representative batch of crude synthetic this compound.

Table 1: Purification Summary of Synthetic this compound

SampleInitial Mass (mg)Final Mass (mg)Purity (%)Recovery (%)
Crude this compound100-~65-
Purified this compound-58>9989.2

Table 2: Analytical HPLC Data for Purified this compound

ParameterValue
Retention Time 15.2 min
Peak Area (%) 99.5%

Biological Activity Context: Inhibition of DNA/RNA Synthesis

This compound has been reported to inhibit the incorporation of thymidine and uridine into DNA and RNA, respectively. This suggests an antiproliferative effect by targeting nucleic acid synthesis. The following diagram illustrates this proposed mechanism of action at a high level.

Scorodonin_MoA cluster_cell Target Cell This compound This compound Nucleic_Acid_Synthesis Nucleic Acid Synthesis This compound->Nucleic_Acid_Synthesis Inhibits DNA DNA Nucleic_Acid_Synthesis->DNA RNA RNA Nucleic_Acid_Synthesis->RNA Cell_Proliferation Cell Proliferation DNA->Cell_Proliferation Required for RNA->Cell_Proliferation Required for

Caption: Proposed mechanism of action of this compound.

Conclusion

The HPLC method described in this application note provides an effective and reproducible protocol for the purification of synthetic this compound. The use of a C18 reversed-phase column with a water/acetonitrile gradient yields this compound with high purity (>99%), suitable for detailed biological and pharmacological investigations. This protocol will be a valuable tool for researchers working on the synthesis and biological evaluation of this compound and related natural products.

References

Spectroscopic Analysis of Scorodonin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Scorodonin is a naturally occurring allenyne isolated from the fungus Marasmius scorodonius. It has demonstrated significant antibacterial and antifungal activities, making it a compound of interest for drug development professionals. The structural elucidation and characterization of this compound heavily rely on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document provides a detailed overview of the spectroscopic analysis of this compound, including key data and experimental protocols to guide researchers in their studies of this and similar natural products.

Structural Characterization

The proposed structure of this compound was confirmed through enantioselective synthesis. Spectroscopic data from the synthetic compound were compared with those of the natural product. While the ¹H NMR data showed excellent consistency, slight but definite differences were observed in the ¹³C NMR spectra, highlighting the sensitivity of this technique in stereochemical analysis.

Data Presentation

The following tables summarize the quantitative NMR and MS data obtained for synthetic this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
14.18 (dd, J = 7.2, 4.8 Hz, 2H)59.8
25.56 (dt, J = 7.2, 6.0 Hz, 1H)88.0
35.21 (dt, J = 6.0, 2.4 Hz, 1H)208.0
4-75.2
55.48 (t, J = 2.4 Hz, 1H)82.1
6-79.9
74.15 (s, 2H)41.5

NMR data acquired in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C.

Table 2: Mass Spectrometry Data for this compound

Ion Typem/z (Observed)
[M+H]⁺143.02
[M+Na]⁺165.00

Data obtained using Electrospray Ionization (ESI) Mass Spectrometry.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample (approximately 5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve the this compound sample in approximately 0.6 mL of CDCl₃ directly in the NMR tube.

  • Instrument Setup:

    • Tune and shim the spectrometer to the CDCl₃ lock signal.

    • Set the acquisition parameters for ¹H NMR (e.g., spectral width, number of scans, relaxation delay).

    • Set the acquisition parameters for ¹³C NMR (e.g., spectral width, number of scans, proton decoupling).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum.

    • (Optional) Acquire 2D NMR spectra such as COSY, HSQC, and HMBC for complete structural assignment.

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Phase and baseline correct the spectra.

    • Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, coupling constants, and correlations to determine the structure.

2. Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain fragmentation information for this compound.

Materials:

  • This compound sample (approximately 1 mg/mL solution)

  • Methanol or other suitable solvent

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent like methanol.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibrant.

    • Set the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

    • Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode.

    • (Optional) Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).

    • Calculate the molecular weight from the m/z value.

    • Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Analysis cluster_results Results Sample This compound Sample Dissolve_NMR Dissolve in CDCl3 for NMR Sample->Dissolve_NMR Dissolve_MS Dissolve in Methanol for MS Sample->Dissolve_MS NMR_Acquisition NMR Data Acquisition (1H, 13C, 2D) Dissolve_NMR->NMR_Acquisition MS_Acquisition MS Data Acquisition (ESI-MS, MS/MS) Dissolve_MS->MS_Acquisition NMR_Processing NMR Spectra Processing (FT, Phasing, Referencing) NMR_Acquisition->NMR_Processing MS_Processing MS Spectra Analysis (Molecular Ion, Fragmentation) MS_Acquisition->MS_Processing Structure_Elucidation Structure Elucidation & Confirmation NMR_Processing->Structure_Elucidation MS_Processing->Structure_Elucidation

Caption: Experimental workflow for the spectroscopic analysis of this compound.

antifungal_mechanism This compound This compound (Allenic Antifungal) Ergosterol_Synthase Ergosterol Biosynthesis Pathway This compound->Ergosterol_Synthase Inhibition Ergosterol Ergosterol Ergosterol_Synthase->Ergosterol Production Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Maintains Cell_Lysis Fungal Cell Lysis Fungal_Membrane->Cell_Lysis Disruption leads to

Caption: Probable antifungal mechanism of action for this compound.

Designing Antimicrobial Susceptibility Assays for Scorodonin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scorodonin, a naturally occurring allenyne isolated from the mushroom Marasmius scorodonius, has demonstrated notable antibacterial and antifungal properties, positioning it as a compound of interest for novel antimicrobial drug development.[1] These application notes provide a comprehensive guide to designing and implementing antimicrobial susceptibility assays for this compound. The protocols outlined below are based on established methodologies for testing natural products and are intended to ensure reproducible and reliable results. This document offers detailed experimental workflows, data presentation guidelines, and insights into potential mechanisms of action to facilitate further research and development of this compound as a potential therapeutic agent.

Data Presentation: Summarizing Antimicrobial Activity

Effective evaluation of a novel antimicrobial agent requires the systematic collection and clear presentation of quantitative data. The primary metric for antimicrobial susceptibility is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. This data should be presented in a structured tabular format to allow for easy comparison across different microbial species and strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

MicroorganismStrain IDMIC (µg/mL)Quality Control Range (µg/mL)
Staphylococcus aureusATCC 29213Data to be determinede.g., Vancomycin: 0.5-2
Escherichia coliATCC 25922Data to be determinede.g., Ciprofloxacin: 0.004-0.016
Pseudomonas aeruginosaATCC 27853Data to be determinede.g., Tobramycin: 0.25-1
Candida albicansATCC 90028Data to be determinede.g., Fluconazole: 0.25-1
Aspergillus fumigatusATCC 204305Data to be determinede.g., Amphotericin B: 0.5-2
Enterococcus faecalisATCC 29212Data to be determinede.g., Ampicillin: 0.5-2

Note: The MIC values for this compound are yet to be experimentally determined and reported in publicly available scientific literature. The table above serves as a template for data presentation once such data is generated.

Experimental Protocols

Preparation of this compound Stock Solution

The accurate preparation of the antimicrobial agent's stock solution is critical for the reproducibility of susceptibility testing. The choice of solvent and storage conditions depends on the physicochemical properties of the compound.

Objective: To prepare a high-concentration stock solution of this compound for use in antimicrobial susceptibility assays.

Materials:

  • This compound (pure compound)

  • Dimethyl sulfoxide (DMSO) or Ethanol (ACS grade or higher)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Based on preliminary solubility tests, dissolve the weighed this compound in a minimal amount of a suitable solvent, such as DMSO or ethanol, to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Ensure complete dissolution by vortexing thoroughly.

  • Aliquot the stock solution into sterile, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light, until use. The stability of this compound under these conditions should be periodically verified.

Note on Solvent Selection: The ideal solvent should completely dissolve the compound and have minimal intrinsic antimicrobial activity at the final concentration used in the assay. It is crucial to include a solvent control in all experiments to account for any potential effects of the solvent on microbial growth.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent. This method allows for the testing of multiple concentrations of a compound against different microorganisms in a high-throughput format.

Objective: To determine the MIC of this compound against a panel of clinically relevant bacteria and fungi.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates (U-bottom for bacteria, flat-bottom for fungi)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antimicrobial agents (e.g., vancomycin, ciprofloxacin, fluconazole)

  • Solvent control (e.g., DMSO or ethanol)

  • Growth control (no antimicrobial agent)

  • Sterility control (no microorganisms)

  • Multichannel pipette

  • Incubator

Protocol:

  • Plate Preparation: Add 50 µL of the appropriate sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well microtiter plate, except for the first column.

  • Serial Dilution: Add 100 µL of the this compound working solution (prepared from the stock solution) to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well. This will result in a range of this compound concentrations.

  • Inoculum Preparation: Prepare a microbial suspension in the appropriate broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for yeast). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

  • Controls:

    • Growth Control: Wells containing only broth and inoculum.

    • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve this compound and the inoculum.

    • Positive Control: A row with a standard antibiotic undergoing serial dilution and inoculation.

    • Sterility Control: Wells containing only broth.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow stock This compound Stock Solution serial_dilution Serial Dilution of This compound stock->serial_dilution inoculum Microbial Inoculum (0.5 McFarland) inoculation Inoculate wells inoculum->inoculation plate_prep Prepare 96-well plate with broth plate_prep->serial_dilution serial_dilution->inoculation incubation Incubate (18-48 hours) inoculation->incubation read_results Read MIC incubation->read_results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Antimicrobial Mechanism of Action

While the precise antimicrobial mechanism of this compound is not yet fully elucidated, preliminary studies on its effect on carcinoma cells suggest an inhibition of nucleic acid synthesis.[1] This potential mechanism can be a starting point for more detailed mechanistic studies in microbial systems.

Mechanism_Pathway This compound This compound Cell Microbial Cell This compound->Cell Enters Cell DNA_Polymerase DNA Polymerase This compound->DNA_Polymerase Inhibits RNA_Polymerase RNA Polymerase This compound->RNA_Polymerase Inhibits Cell->DNA_Polymerase Cell->RNA_Polymerase DNA_Synthesis DNA Replication DNA_Polymerase->DNA_Synthesis RNA_Synthesis Transcription RNA_Polymerase->RNA_Synthesis Cell_Death Inhibition of Growth / Cell Death DNA_Synthesis->Cell_Death Leads to RNA_Synthesis->Cell_Death Leads to

Caption: Postulated mechanism of this compound's antimicrobial action.

Conclusion and Future Directions

The protocols provided in these application notes offer a standardized framework for the initial antimicrobial characterization of this compound. The generation of robust and reproducible MIC data is the foundational step in assessing its potential as a therapeutic agent. Future research should focus on elucidating the precise mechanism of action in both bacteria and fungi, investigating its activity against a broader panel of resistant microbial strains, and exploring its potential for synergistic interactions with existing antimicrobial drugs. Furthermore, detailed studies on its solubility and stability will be crucial for formulation development and advancing this compound through the drug development pipeline.

References

Determining the Cytotoxicity of Scorodonin: Application Notes and Protocols for Cell-Based Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing common cell-based bioassays for evaluating the cytotoxic effects of Scorodonin, a novel compound with therapeutic potential. The following sections detail the principles behind key assays, provide step-by-step protocols for their implementation, and offer examples of data presentation and interpretation.

Introduction to this compound Cytotoxicity Evaluation

This compound is a promising natural compound that has demonstrated potential as an anti-cancer agent. A critical step in its preclinical development is the characterization of its cytotoxic activity against various cancer cell lines. Cell-based bioassays are indispensable tools for this purpose, offering insights into the dose-dependent effects of this compound on cell viability, proliferation, and the underlying mechanisms of cell death, such as apoptosis. This document outlines protocols for three fundamental and widely used cytotoxicity assays: the MTT assay for assessing metabolic activity, the LDH assay for quantifying membrane integrity, and caspase activation assays for detecting apoptosis.

Data Presentation: Quantifying this compound's Cytotoxic Effects

To facilitate the comparison of this compound's cytotoxic effects across different cell lines and experimental conditions, it is crucial to present quantitative data in a clear and structured format. The following tables provide templates for summarizing typical data obtained from the described bioassays.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
MCF-7 0 (Control)100 ± 4.215.8
192.1 ± 3.5
575.4 ± 5.1
1058.3 ± 4.8
2041.7 ± 3.9
5022.5 ± 2.7
HeLa 0 (Control)100 ± 5.525.2
195.3 ± 4.1
581.2 ± 6.2
1065.7 ± 5.3
2049.8 ± 4.5
5030.1 ± 3.8

Table 2: this compound-Induced Membrane Damage (LDH Release Assay)

Cell LineThis compound Concentration (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
MCF-7 0 (Control)5.2 ± 1.1
1015.8 ± 2.3
2035.4 ± 3.7
5068.1 ± 5.9
HeLa 0 (Control)4.8 ± 0.9
1012.5 ± 1.8
2028.9 ± 3.1
5055.3 ± 4.6

Table 3: Apoptosis Induction by this compound (Caspase-3 Activity Assay)

Cell LineThis compound Concentration (µM)Caspase-3 Activity (Fold Change vs. Control) (Mean ± SD)
MCF-7 0 (Control)1.0 ± 0.1
102.5 ± 0.3
204.8 ± 0.5
508.2 ± 0.9
HeLa 0 (Control)1.0 ± 0.2
102.1 ± 0.2
203.9 ± 0.4
507.5 ± 0.8

Experimental Protocols

The following are detailed protocols for the cell-based assays used to assess this compound's cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[3][4]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle-treated control group. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[4][5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[6][7]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described for the MTT assay. Prepare wells for controls, including a vehicle control (spontaneous LDH release) and a lysis control (maximum LDH release, achieved by adding a lysis buffer like Triton X-100).[8][9]

  • Supernatant Collection: After the treatment period, centrifuge the plate at 1000 RPM for 5 minutes.[8] Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[6][9] Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to the spontaneous and maximum release controls.

Caspase Activation Assays

Caspases are a family of proteases that play a central role in the execution of apoptosis.[10] Assays that measure the activity of key executioner caspases, such as caspase-3, are used to specifically detect apoptosis induction.[11]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described previously.

  • Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with the caspase assay kit.

  • Caspase Substrate Addition: Add a caspase-specific substrate (e.g., a peptide substrate conjugated to a colorimetric or fluorometric reporter) to each well. For caspase-3, a common substrate is DEVD-pNA (for colorimetric assays) or Ac-DEVD-AMC (for fluorometric assays).[11]

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow the active caspases to cleave the substrate and release the reporter molecule.

  • Signal Detection: Measure the signal using a microplate reader. For colorimetric assays, measure the absorbance at 400-405 nm.[11] For fluorometric assays, measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., excitation at 380 nm and emission at 420-460 nm for AMC).[11]

  • Data Analysis: Express the caspase activity as a fold change relative to the vehicle-treated control cells.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental procedures and the molecular pathways affected by this compound.

experimental_workflow cluster_assays Cytotoxicity Bioassays cluster_steps Experimental Steps MTT MTT Assay (Metabolic Activity) measurement 4. Measure Signal MTT->measurement LDH LDH Assay (Membrane Integrity) LDH->measurement Caspase Caspase Assay (Apoptosis) Caspase->measurement seeding 1. Seed Cells treatment 2. Treat with this compound seeding->treatment incubation 3. Incubate treatment->incubation incubation->MTT incubation->LDH incubation->Caspase analysis 5. Analyze Data measurement->analysis

Caption: General workflow for assessing this compound cytotoxicity.

apoptosis_pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Conclusion

The cell-based bioassays detailed in these application notes provide a robust framework for characterizing the cytotoxic properties of this compound. By systematically applying these protocols and utilizing structured data presentation, researchers can effectively determine the potency and mechanism of action of this promising compound, thereby guiding its further development as a potential therapeutic agent. Consistent and reproducible data generated from these assays are fundamental for advancing this compound through the drug discovery pipeline.

References

Application of Scorodonin as a Potential Agricultural Antifungal Agent: A Review of Available Data and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Specific Data on Scorodonin's Agricultural Antifungal Applications

Despite a comprehensive search of scientific literature, there is a notable lack of specific studies on the application of This compound as an agricultural antifungal agent. The current body of research does not provide quantitative data, detailed experimental protocols, or elucidated signaling pathways related to its efficacy against plant pathogenic fungi. Therefore, it is not possible to provide detailed application notes, protocols, and visualizations as requested based on existing literature.

This report will instead provide a framework for the type of research and data that would be necessary to evaluate this compound's potential in agriculture, following the user's specified format. This can serve as a guide for researchers and drug development professionals interested in exploring this compound's antifungal capabilities.

Hypothetical Data Presentation

Should data become available, it would be summarized in a structured table for clear comparison of its antifungal activity against various phytopathogens.

Table 1: Hypothetical Antifungal Activity of this compound Against Key Agricultural Fungal Pathogens

Fungal PathogenHost Plant(s)This compound MIC (µg/mL)This compound EC50 (µg/mL)Positive Control (e.g., Carbendazim) MIC (µg/mL)Reference
Botrytis cinereaGrapes, StrawberriesData not availableData not availableData not availableN/A
Fusarium oxysporumTomato, BananaData not availableData not availableData not availableN/A
Magnaporthe oryzaeRiceData not availableData not availableData not availableN/A
Puccinia triticinaWheatData not availableData not availableData not availableN/A
Alternaria solaniPotato, TomatoData not availableData not availableData not availableN/A

MIC: Minimum Inhibitory Concentration; EC50: Half-maximal Effective Concentration

Proposed Experimental Protocols for Evaluating this compound

To assess the potential of this compound as an agricultural antifungal agent, a series of key experiments would need to be conducted. The following are standard protocols that could be adapted for this purpose.

In Vitro Antifungal Susceptibility Testing

Objective: To determine the direct inhibitory effect of this compound on the mycelial growth of various plant pathogenic fungi.

Methodology: Broth Microdilution Method (based on CLSI M38-A2 guidelines)

  • Fungal Culture Preparation: Grow fungal isolates on Potato Dextrose Agar (PDA) plates at 25-28°C for 7-10 days. Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. Adjust the spore suspension to a concentration of 1 x 10^5 spores/mL using a hemocytometer.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in RPMI 1640 medium to achieve the desired final concentrations.

  • Assay Setup: In a 96-well microtiter plate, add 100 µL of the fungal spore suspension to 100 µL of each this compound dilution. Include a positive control (a known fungicide) and a negative control (spore suspension with solvent only).

  • Incubation: Incubate the plates at 25-28°C for 48-72 hours, or until visible growth is observed in the negative control wells.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that causes complete inhibition of visible fungal growth.

Assessment of Cellular Leakage

Objective: To evaluate if this compound disrupts the fungal cell membrane integrity, leading to the leakage of intracellular components.

Methodology: Measurement of Release of 260 nm-Absorbing Materials

  • Fungal Mycelia Preparation: Grow the target fungus in Potato Dextrose Broth (PDB) for 3-5 days. Harvest the mycelia by filtration and wash with sterile distilled water.

  • Treatment: Resuspend a known weight of fresh mycelia in a buffer solution (e.g., PBS) containing various concentrations of this compound. Incubate at 28°C with gentle shaking.

  • Sample Collection: At different time intervals (e.g., 0, 30, 60, 120 minutes), collect aliquots of the suspension and centrifuge to pellet the mycelia.

  • Measurement: Measure the absorbance of the supernatant at 260 nm using a spectrophotometer. An increase in absorbance indicates the leakage of nucleic acids and other intracellular components.

Proposed Visualizations of Experimental Workflow and Potential Mechanisms

To guide future research, the following diagrams illustrate a logical workflow for screening antifungal compounds and a hypothetical signaling pathway that could be affected by this compound.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation cluster_3 Product Development A Source/Isolation of this compound B Antifungal Susceptibility Testing (MIC Determination) A->B C Morphological Analysis (Microscopy) B->C D Cellular Leakage Assay B->D E Target Identification (e.g., Proteomics) B->E G Cell Wall/Membrane Integrity Assays D->G F Signaling Pathway Analysis (e.g., Transcriptomics) E->F H Greenhouse Trials on Infected Plants F->H I Field Trials H->I J Phytotoxicity Assessment H->J K Formulation Development I->K J->K L Regulatory Approval K->L

Caption: A logical workflow for the evaluation of this compound as a potential agricultural antifungal agent.

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Fungal Stress Response Pathway This compound This compound CellMembrane Cell Membrane Stress This compound->CellMembrane Induces CWI_Pathway Cell Wall Integrity (CWI) Pathway CellMembrane->CWI_Pathway Activates HOG_Pathway High Osmolarity Glycerol (HOG) Pathway CellMembrane->HOG_Pathway Activates Transcription_Factors Stress-Responsive Transcription Factors CWI_Pathway->Transcription_Factors HOG_Pathway->Transcription_Factors Gene_Expression Expression of Cell Wall Repair & Osmolyte Synthesis Genes Transcription_Factors->Gene_Expression Upregulates Fungal_Growth_Inhibition Fungal Growth Inhibition Gene_Expression->Fungal_Growth_Inhibition Counteracted by this compound's primary action, leading to

Caption: A hypothetical signaling pathway illustrating how this compound might induce cell stress and lead to fungal growth inhibition.

Future Research Directions

To establish the viability of this compound as a commercial agricultural fungicide, future research should focus on:

  • Isolation and Characterization: Pure isolation of this compound and confirmation of its chemical structure.

  • Broad-Spectrum Efficacy: Screening against a wide range of economically important plant pathogenic fungi.

  • Mechanism of Action: Elucidating the specific cellular targets and signaling pathways affected by this compound.

  • In Planta Studies: Evaluating its efficacy in greenhouse and field conditions to determine its protective and curative properties.

  • Toxicology and Environmental Impact: Assessing its safety for non-target organisms, including beneficial insects, soil microflora, and vertebrates.

  • Formulation Development: Creating stable and effective formulations for practical application in agricultural settings.

Without foundational data on its antifungal properties, the development of this compound as a bio-fungicide remains speculative. The protocols and frameworks provided here offer a roadmap for the systematic evaluation of this and other novel natural compounds.

Investigating Scorodonin as a Lead Compound for Antibiotic Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scorodonin, a natural product isolated from the mushroom Marasmius scorodonius, has demonstrated notable antibacterial and antifungal properties. Its mechanism of action involves the inhibition of nucleic acid synthesis, presenting a promising avenue for the development of novel antibiotics. This document provides a comprehensive overview of this compound, including its antimicrobial activity, mechanism of action, and protocols for its investigation as a potential lead compound in drug development.

Antimicrobial Activity

This compound exhibits a broad spectrum of activity against various bacteria and fungi. While comprehensive data is limited, available information suggests its potential as an antimicrobial agent. A review of existing literature indicates that this compound is active against Gram-positive bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Target OrganismMIC (µg/mL)
Gram-positive bacteria5000*

Note: This value is from a review and should be confirmed with further experimental data.

Mechanism of Action

The primary mechanism through which this compound exerts its antimicrobial effect is the inhibition of nucleic acid synthesis. Specifically, it has been shown to be a potent inhibitor of DNA-dependent RNA polymerase.

Table 2: Inhibitory Activity of this compound

Target EnzymeIC50 (µg/mL)
DNA-dependent RNA polymerase25

This targeted inhibition of a crucial bacterial enzyme makes this compound a compelling candidate for further investigation, particularly in an era of growing antibiotic resistance.

Diagram 1: Proposed Mechanism of Action of this compound

Scorodonin_Mechanism This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters DNARNA_Polymerase DNA-dependent RNA Polymerase This compound->DNARNA_Polymerase Inhibits BacterialCell->DNARNA_Polymerase Transcription Transcription (RNA Synthesis) DNARNA_Polymerase->Transcription Catalyzes DNARNA_Polymerase->Transcription Inhibition Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death

Caption: this compound inhibits bacterial growth by targeting DNA-dependent RNA polymerase.

Cytotoxicity

Evaluation of the cytotoxic potential of a lead compound against human cells is a critical step in drug development. At present, there is a lack of publicly available data on the cytotoxicity of this compound against human cell lines. This represents a significant data gap that must be addressed in future studies.

Table 3: Cytotoxicity of this compound (Data Needed)

Human Cell LineIC50 (µg/mL)
e.g., HEK293 (non-cancerous)Data not available
e.g., HeLa (cancerous)Data not available
e.g., HepG2 (cancerous)Data not available

Experimental Protocols

The following protocols provide a framework for the isolation, purification, and evaluation of this compound.

Isolation and Purification of this compound from Marasmius scorodonius

This protocol is a generalized procedure based on common methods for the extraction of secondary metabolites from fungi. Optimization may be required.

Diagram 2: Workflow for this compound Isolation and Purification

Isolation_Workflow Start Submerged Culture of M. scorodonius Filtration Filtration to separate mycelium and culture broth Start->Filtration Extraction Solvent Extraction of Culture Broth (e.g., with ethyl acetate) Filtration->Extraction Concentration Concentration of Organic Extract Extraction->Concentration Chromatography Column Chromatography (e.g., Silica Gel) Concentration->Chromatography Fractionation Fraction Collection and Bioassay Chromatography->Fractionation Purification Further Purification (e.g., HPLC) Fractionation->Purification Final_Product Pure this compound Purification->Final_Product DNA_RNA_Inhibition_Assay Start Bacterial/Fungal Culture Treatment Incubate with this compound (and control) Start->Treatment Labeling Add Radiolabeled Precursor (e.g., [3H]-uridine for RNA, [3H]-thymidine for DNA) Treatment->Labeling Incubation Short Incubation Labeling->Incubation Harvesting Harvest Cells and Precipitate Macromolecules (e.g., with TCA) Incubation->Harvesting Washing Wash to Remove Unincorporated Precursor Harvesting->Washing Measurement Measure Radioactivity (Scintillation Counting) Washing->Measurement Analysis Compare Radioactivity in Treated vs. Control Samples Measurement->Analysis

Troubleshooting & Optimization

Technical Support Center: Scorodonin Purification and Impurity Detection

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific, validated protocols for the purification of Scorodonin from its natural source, Marasmius scorodonius, are not extensively documented in publicly available scientific literature. This guide provides general methodologies and troubleshooting advice applicable to the purification of fungal secondary metabolites, particularly for sensitive compounds like allenynes. Researchers should adapt these protocols based on their specific experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

This compound is a naturally occurring allenyne isolated from the fungus Marasmius scorodonius. Allenynes are a class of compounds characterized by containing both an allene and an alkyne functional group. This compound has garnered interest due to its significant antibacterial and antifungal activities, making it a potential candidate for further drug development.

Q2: What are the main challenges in purifying this compound?

Being a relatively unstable natural product, the purification of this compound presents several challenges:

  • Chemical Instability: The conjugated allenyne structure can be sensitive to heat, light, and pH extremes, potentially leading to degradation or isomerization during extraction and purification.

  • Co-extraction of Impurities: Crude fungal extracts are complex mixtures containing numerous other metabolites, including pigments, lipids, and other secondary metabolites with similar polarities, which can complicate separation.

  • Low Abundance: The concentration of this compound in the fungal biomass may be low, requiring efficient extraction and purification methods to obtain sufficient quantities for analysis and bioassays.

Q3: What types of impurities can be expected in a crude this compound extract?

Impurities in a crude extract can be broadly classified as:

  • Process-related impurities: These are artifacts of the extraction and purification process, such as isomers or degradation products of this compound formed due to harsh conditions.

  • Structurally related impurities: These include other allenynes or polyketides biosynthetically related to this compound.

  • Unrelated impurities: A diverse range of other fungal metabolites, such as terpenes, sterols, and pigments, that are co-extracted.

Troubleshooting Purification Issues

This section provides troubleshooting guidance for common issues encountered during the chromatographic purification of this compound and similar natural products.

Issue 1: Low yield of this compound after initial extraction.

Possible Cause Recommendation
Inefficient cell lysisOptimize the grinding of fungal material (e.g., freeze-drying followed by grinding in liquid nitrogen).
Inappropriate extraction solventPerform small-scale solvent screening with solvents of varying polarity (e.g., ethyl acetate, dichloromethane, acetone).
Degradation during extractionConduct the extraction at a lower temperature and minimize exposure to light.

Issue 2: Poor separation of this compound from other compounds on a silica gel column.

Possible Cause Recommendation
Inappropriate solvent systemUse Thin Layer Chromatography (TLC) to screen a variety of solvent systems with different polarities.
Column overloadingReduce the amount of crude extract loaded onto the column.
Irreversible adsorption on silicaConsider using a different stationary phase, such as reversed-phase C18 silica or Sephadex LH-20.

Issue 3: this compound peak is tailing or fronting in HPLC. [1][2]

Possible Cause Recommendation
Tailing Peak:
Secondary interactions with silicaAdd a small amount of a competitive agent like triethylamine to the mobile phase for basic compounds, or acetic acid for acidic compounds.[1]
Column overloadDecrease the injection volume or the sample concentration.[2]
Column degradationUse a guard column and ensure the mobile phase pH is within the column's stable range.[3]
Fronting Peak:
Sample solvent stronger than mobile phaseDissolve the sample in the initial mobile phase if possible.[2]
Column collapseReplace the column and operate within the recommended pressure limits.[3]

Troubleshooting Impurity Detection

Issue 1: New, unknown peaks appear in the chromatogram of a purified this compound fraction.

Possible Cause Recommendation
On-column degradationEnsure the column and mobile phase are neutral and operate at room temperature.
Sample degradation upon storageStore purified fractions at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
ContaminationUse high-purity solvents and clean sample vials.

Issue 2: An impurity co-elutes with the this compound peak in HPLC-UV.

Possible Cause Recommendation
Insufficient chromatographic resolutionModify the mobile phase composition, gradient, or flow rate. Try a different column with an alternative stationary phase (e.g., phenyl-hexyl instead of C18).
Impurity has the same UV chromophoreUse a mass spectrometer (MS) detector, as the impurity will likely have a different mass-to-charge ratio.[4]

Experimental Protocols

Protocol 1: General Extraction of Secondary Metabolites from Fungal Material
  • Preparation of Fungal Material: Lyophilize (freeze-dry) the fungal mycelium to remove water. Grind the dried mycelium into a fine powder using a mortar and pestle, optionally with liquid nitrogen to aid in cell disruption.

  • Solvent Extraction: Macerate the fungal powder in a suitable organic solvent (e.g., ethyl acetate or methanol) at a ratio of 1:10 (w/v) for 24 hours at room temperature with constant stirring.

  • Filtration and Concentration: Filter the mixture to separate the solvent extract from the fungal biomass. Repeat the extraction on the biomass two more times. Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C.

  • Liquid-Liquid Partitioning (Optional): Dissolve the crude extract in a methanol/water mixture and partition against a non-polar solvent like hexane to remove lipids.

Protocol 2: Multi-Step Chromatographic Purification
  • Solid-Phase Extraction (SPE): Dissolve the crude extract in a minimal amount of solvent and load it onto an SPE cartridge (e.g., C18). Wash with a series of solvents with increasing polarity (e.g., 20%, 40%, 60%, 80%, 100% methanol in water) to achieve initial fractionation.

  • Silica Gel Column Chromatography: Subject the most active fraction from SPE to silica gel column chromatography. Elute with a gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate. Collect fractions and monitor by TLC.

  • Preparative HPLC: Pool fractions containing the compound of interest and perform final purification using preparative reversed-phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile in water).

Protocol 3: Impurity Detection by HPLC-UV/MS
  • Analytical Method Development: Develop an analytical HPLC method using a C18 column (e.g., 4.6 x 250 mm, 5 µm). A typical starting point is a gradient elution from 10% to 90% acetonitrile in water over 30 minutes.

  • UV Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths. This can help to distinguish between compounds with different chromophores.

  • Mass Spectrometry (MS) Detection: Couple the HPLC system to a mass spectrometer to obtain the mass-to-charge ratio of the eluting peaks. This is crucial for identifying co-eluting impurities and proposing molecular formulas for unknown compounds.[5][6]

Data Presentation

Table 1: Template for Extraction Efficiency

Solvent Dry Fungal Biomass (g) Crude Extract Yield (g) Extraction Efficiency (%) Bioactivity (e.g., MIC in µg/mL)
Ethyl Acetate
Methanol
Dichloromethane

Table 2: Template for HPLC Method Optimization

Column Mobile Phase Gradient Flow Rate (mL/min) This compound Retention Time (min) Resolution from Nearest Impurity
C18Acetonitrile/Water
Phenyl-HexylMethanol/Water
C8Acetonitrile/Water with 0.1% Formic Acid

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization A Fungal Biomass (Marasmius scorodonius) B Grinding & Solvent Extraction A->B C Crude Extract B->C D Solid-Phase Extraction (SPE) C->D E Silica Gel Column Chromatography D->E F Preparative HPLC E->F G Pure this compound F->G H Impurity Detection (HPLC-UV/MS) G->H I Structure Elucidation (NMR, HRMS) H->I hplc_troubleshooting cluster_tailing Tailing Peak cluster_fronting Fronting Peak start Poor Peak Shape Observed q1 Is it a Tailing or Fronting Peak? start->q1 t1 Check for column overload (Reduce sample concentration) q1->t1 Tailing f1 Check sample solvent (Dissolve in mobile phase) q1->f1 Fronting t2 Check for secondary interactions (Modify mobile phase pH or add modifier) t1->t2 t3 Check for column void/degradation (Flush or replace column) t2->t3 f2 Check for column overload f1->f2 impurity_identification start Unknown Peak Detected in HPLC-UV step1 Analyze by LC-MS to determine Molecular Weight start->step1 step2 Propose Molecular Formula from High-Resolution MS step1->step2 step3 Isolate the impurity using preparative HPLC step2->step3 step4 Acquire NMR (1H, 13C, COSY, HMBC) data step3->step4 step5 Elucidate the structure step4->step5

References

How to resolve inconsistent Scorodonin bioassay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inconsistencies in Scorodonin bioassays. Given that this compound is a polyene and allenyne natural product, special attention is given to issues of compound stability and handling.

Troubleshooting Guides

Inconsistent or non-reproducible results in this compound bioassays can arise from a variety of factors, ranging from the stability of the compound itself to the specifics of the experimental setup. This guide is designed to help you systematically identify and resolve common issues.

Problem 1: High Variability Between Replicate Wells

High variability between replicate wells is a common issue that can obscure the true effect of this compound.

Possible Causes and Solutions

CauseRecommended Solution
Inaccurate Pipetting Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. For viscous solutions, consider using reverse pipetting techniques.
Uneven Cell Seeding Ensure a single-cell suspension before seeding by gentle trituration. Mix the cell suspension between plating to prevent settling. Avoid seeding wells at the edge of the plate, as they are prone to evaporation (the "edge effect"). If edge wells must be used, fill the surrounding empty wells with sterile PBS or water to maintain humidity.
Precipitation of this compound Visually inspect wells for any precipitate after adding this compound. The compound's solubility can be limited in aqueous media. Test different concentrations of the solvent (e.g., DMSO) and ensure the final concentration in the assay is low and consistent across all wells.
Presence of Air Bubbles Air bubbles can interfere with absorbance or fluorescence readings. Be careful not to introduce bubbles when adding reagents. If bubbles are present, they can sometimes be removed by gently tapping the plate.
Problem 2: Progressive Loss of this compound Activity Over Time

A gradual decrease in the observed bioactivity of this compound can indicate instability of the compound under experimental conditions.

Possible Causes and Solutions

CauseRecommended Solution
Degradation in Aqueous Solution Polyene antibiotics can be unstable in aqueous solutions.[1] Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Minimize the time the compound spends in aqueous media before being added to the cells.
Sensitivity to Light and Temperature Polyenes are often sensitive to UV radiation and heat.[1] Protect this compound solutions from light by using amber tubes and covering plates with foil. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Store stock solutions at the recommended temperature (typically -20°C or -80°C).
pH Sensitivity The stability of polyene antibiotics can be pH-dependent, with some being more sensitive to acidic conditions.[2] Ensure the pH of your assay medium is stable and within the optimal range for your cells.
Oxidation The conjugated double bonds in polyenes can be susceptible to oxidation. Consider using de-gassed solutions or supplementing the media with antioxidants if oxidation is suspected, though this should be validated to ensure it does not interfere with the assay.
Problem 3: Inconsistent Results Between Experiments

Lack of reproducibility between different experimental runs is a critical issue that undermines the reliability of your findings.

Possible Causes and Solutions

CauseRecommended Solution
Cell Health and Passage Number Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.[3] Ensure cells are healthy and in the exponential growth phase at the time of the experiment.[3]
Variability in Reagents Use the same lot of media, serum, and other critical reagents for a set of related experiments. If a new lot must be used, perform a bridging experiment to ensure consistency.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is the same in all wells, including vehicle controls. High concentrations of some solvents can be toxic to cells and affect their response to the test compound.
Mycoplasma Contamination Mycoplasma contamination can alter cellular responses and is a common cause of irreproducible results.[3] Regularly test your cell cultures for mycoplasma.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for dissolving this compound?

A1: While specific solubility data for this compound is not widely published, polyene antibiotics are typically soluble in organic solvents like dimethyl sulfoxide (DMSO) or ethanol. It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it in culture medium for your working concentrations. The final DMSO concentration in your assay should be kept low (typically ≤ 0.5%) and be consistent across all treatments, including a vehicle control.

Q2: How should I store this compound stock solutions?

A2: this compound stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solutions from light by using amber vials or wrapping them in foil.

Q3: My this compound bioassay results are not what I expected based on the literature. What should I check first?

A3: First, verify the identity and purity of your this compound sample. If possible, confirm its structure and purity using analytical methods like NMR or mass spectrometry. Next, review your experimental protocol against the troubleshooting guides above, paying close attention to potential issues with compound stability, cell health, and pipetting accuracy.

Q4: Could the biological activity of this compound be affected by the type of microplate I use?

A4: Yes, the type of microplate can influence assay results. For fluorescence-based assays, use black-walled plates to reduce crosstalk between wells. For absorbance-based assays, use clear-bottomed plates. Some compounds can adsorb to the plastic of the plate, which may be a consideration if you are working with very low concentrations of this compound.

Q5: What are the general mechanisms of action for antibiotics like this compound?

A5: Antibiotics have several common mechanisms of action. These include:

  • Inhibition of cell wall synthesis: This is a common mechanism for antibiotics like penicillin.

  • Inhibition of protein synthesis: Some antibiotics target the bacterial ribosome.

  • Inhibition of nucleic acid synthesis: This can involve targeting DNA gyrase or RNA polymerase.

  • Disruption of the cell membrane. [4]

The specific mechanism of this compound is not well-characterized in publicly available literature.

Experimental Protocols

General Protocol for an Anti-proliferative Bioassay using a Resazurin-based Reagent

This protocol provides a general framework for assessing the anti-proliferative effects of this compound on a cancer cell line.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using standard trypsinization methods and perform a cell count.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the this compound stock solution in culture medium to create 2X working concentrations.

    • Remove the medium from the cells and add 100 µL of the appropriate this compound dilution or vehicle control to each well.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Viability Assessment:

    • Add 20 µL of a resazurin-based viability reagent to each well.

    • Incubate for 1-4 hours, or as recommended by the manufacturer.

    • Measure fluorescence or absorbance using a plate reader at the appropriate wavelengths.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle control wells.

    • Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

Troubleshooting Workflow for Inconsistent Bioassay Results

This diagram outlines a logical workflow for troubleshooting inconsistent this compound bioassay results.

G start Inconsistent Results Observed check_replicates High Variability in Replicates? start->check_replicates check_time Loss of Activity Over Time? check_replicates->check_time No pipetting Review Pipetting Technique Calibrate Pipettes check_replicates->pipetting Yes check_experiments Poor Inter-Experiment Reproducibility? check_time->check_experiments No stability Prepare Fresh Compound Dilutions Protect from Light and Heat Check pH of Media check_time->stability Yes cell_health Use Low Passage Cells Monitor Cell Health and Confluency check_experiments->cell_health Yes end Consistent Results check_experiments->end No cell_seeding Optimize Cell Seeding Protocol Check for Edge Effects pipetting->cell_seeding compound_prep Check for Precipitation Optimize Solvent Concentration cell_seeding->compound_prep compound_prep->check_time storage Aliquot and Store Stock Properly Avoid Freeze-Thaw Cycles stability->storage storage->check_experiments reagents Standardize Reagent Lots Test for Mycoplasma cell_health->reagents protocol Standardize Protocol Across All Users reagents->protocol protocol->end

Caption: Troubleshooting workflow for inconsistent bioassay results.

Putative Signaling Pathway for a Hypothetical Antibiotic

The precise signaling pathway for this compound is not well-established. The following diagram illustrates a hypothetical mechanism of action where an antibiotic inhibits bacterial protein synthesis, a common pathway for natural product antibiotics. This is for illustrative purposes only.

G cluster_cell Bacterial Cell ribosome Ribosome (70S) protein Functional Protein ribosome->protein no_protein Protein Synthesis Blocked ribosome->no_protein mrna mRNA mrna->ribosome Translation This compound This compound (Hypothetical) This compound->ribosome Binds to 50S subunit

Caption: Putative signaling pathway for a hypothetical antibiotic.

References

Minimizing side reactions in the enantioselective synthesis of Scorodonin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing side reactions during the enantioselective synthesis of the natural product Scorodonin.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the critical enantioselective allenation step and other key transformations.

Problem 1: Low Yield and/or Enantioselectivity in the Enantioselective Allenation of Terminal Alkynes (EATA)

Symptoms:

  • The desired allenyne product is obtained in low yield.

  • The enantiomeric excess (ee) of the product is below the expected value.

  • Significant formation of a conjugate addition byproduct is observed.

  • Formation of an undesired regioisomer from the 1,5-hydride transfer.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Suboptimal Catalyst System The use of a single copper(I) salt (e.g., CuCl or CuI) can lead to a significant conjugate addition side reaction. A mixed-valence copper halide system, specifically a combination of CuCl and CuBr₂, has been shown to effectively suppress this side reaction and improve both yield and enantioselectivity.[1]
Incorrect Catalyst Loading The ratio of CuCl to CuBr₂ is crucial. An optimized ratio should be empirically determined, but a good starting point is a 1:1 molar ratio. The total catalyst loading should also be optimized, typically ranging from 5 to 10 mol%.
Inappropriate Ligand or Amine The choice of chiral ligand and amine base is critical for achieving high enantioselectivity. For the synthesis of this compound, a specific chiral amine derived from (S)-α,α-diphenylprolinol is often employed. Ensure the purity of the ligand and amine.
Reaction Temperature The reaction temperature can influence the rate of the desired reaction versus side reactions. It is recommended to perform the reaction at a controlled low temperature (e.g., -20 °C to 0 °C) to enhance selectivity.
Solvent Purity The presence of impurities in the solvent can negatively impact the catalytic cycle. Use freshly distilled, anhydrous solvents. Dichloromethane (CH₂Cl₂) is a commonly used solvent for this reaction.
Problem 2: Formation of Homocoupled Byproducts (Glaser-Hay Coupling) in Sonogashira Reactions

Symptoms:

  • Observation of a symmetrical diyne byproduct derived from the terminal alkyne starting material.

  • Reduced yield of the desired cross-coupled product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Presence of Oxygen The Glaser-Hay coupling is an oxidative homocoupling that is promoted by the presence of oxygen. It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
High Copper Catalyst Concentration While copper is a co-catalyst in the Sonogashira reaction, high concentrations can favor the homocoupling side reaction. Use the minimum effective amount of the copper(I) salt (e.g., CuI).
Inappropriate Base The choice and purity of the amine base can influence the extent of homocoupling. Diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used. Ensure the base is free of oxidizing impurities.
Solid-Supported Approach For particularly challenging substrates, a solid-supported Glaser-Hay reaction can be employed to favor the formation of the heterodimeric product.[2]
Problem 3: Incomplete Oxidation or Formation of Byproducts with Dess-Martin Periodinane (DMP)

Symptoms:

  • Incomplete conversion of the alcohol to the corresponding aldehyde or ketone.

  • Formation of unidentified byproducts.

  • Difficult purification due to the presence of iodine-containing byproducts.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Decomposition of DMP Dess-Martin periodinane can be sensitive to moisture. Store DMP under anhydrous conditions and use a freshly opened bottle or a well-stored batch.
Acid-Sensitive Substrate The Dess-Martin oxidation produces acetic acid as a byproduct, which can cause decomposition of acid-sensitive functional groups. The reaction can be buffered by adding a mild base, such as sodium bicarbonate or pyridine.[3]
Work-up Issues The iodine-containing byproducts can sometimes complicate purification. A common work-up procedure involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate to reduce the excess DMP and its byproducts.
Steric Hindrance For highly sterically hindered alcohols, the reaction may be sluggish. Increasing the reaction time or slightly elevating the temperature may be necessary, but should be done with caution to avoid byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the enantioselective synthesis of this compound in terms of avoiding side reactions?

A1: The most critical step is the copper-catalyzed enantioselective allenation of the terminal alkyne with the 2-alkynal. This step establishes the chiral center of this compound, and is prone to two major side reactions: conjugate addition and the formation of an undesired regioisomer from the 1,5-hydride transfer. The successful mitigation of these side reactions is paramount for a high-yielding and enantiopure synthesis.[1]

Q2: How does the mixed CuCl/CuBr₂ catalyst system work to minimize side reactions in the EATA step?

A2: While the precise mechanism is complex, it is proposed that the mixed-valence copper system modulates the electronic properties and reactivity of the copper-acetylide intermediate. This modulation disfavors the pathway leading to the conjugate addition byproduct and enhances the regioselectivity of the 1,5-hydride transfer, directing the reaction towards the desired allenyne product with high enantioselectivity.[1]

Q3: Are there any specific protecting group strategies that are important for the synthesis of this compound?

A3: Yes, protecting group strategies are crucial due to the presence of multiple reactive functional groups in the synthetic intermediates of this compound. The hydroxyl groups are typically protected as silyl ethers (e.g., TBS or TIPS) to prevent their interference in reactions such as the Sonogashira coupling and the allenation reaction. The terminal alkyne may also be protected, for instance with a trimethylsilyl (TMS) group, which can be selectively removed under mild conditions before the allenation step. Careful planning of the protection and deprotection steps is essential to avoid unwanted side reactions and to ensure the overall efficiency of the synthesis.

Q4: What analytical techniques are most useful for identifying the side products mentioned?

A4: High-resolution mass spectrometry (HRMS) is invaluable for determining the molecular formula of the byproducts. ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. For chiral compounds, chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) are the methods of choice for determining the enantiomeric excess and separating enantiomers.

Experimental Protocols

Key Experiment: Enantioselective Allenation of Terminal Alkynes (EATA) with Mixed Copper Halide Catalyst

This protocol is a representative procedure for the key EATA step in the synthesis of this compound, optimized to minimize side reactions.

Materials:

  • Chiral amine ligand (e.g., (S)-α,α-diphenylprolinol derivative)

  • Copper(I) chloride (CuCl)

  • Copper(II) bromide (CuBr₂)

  • Terminal alkyne intermediate

  • 2-Alkynal intermediate

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add CuCl (5 mol%) and CuBr₂ (5 mol%).

  • Add the chiral amine ligand (15 mol%) to the flask.

  • Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to the desired temperature (e.g., -20 °C).

  • Slowly add a solution of the terminal alkyne (1.0 equivalent) in anhydrous CH₂Cl₂ to the catalyst mixture.

  • Add the 2-alkynal (1.2 equivalents) dropwise to the reaction mixture over a period of 10 minutes.

  • Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired allenyne.

Data Presentation

Table 1: Effect of Copper Catalyst on the Enantioselective Allenation Reaction

EntryCopper CatalystYield (%)ee (%)Conjugate Addition Byproduct (%)
1CuCl (10 mol%)459235
2CuBr₂ (10 mol%)529028
3CuI (10 mol%)429138
4CuCl/CuBr₂ (5/5 mol%) 85 98 <5

Data is representative and compiled for illustrative purposes based on the trends reported in the literature.

Visualizations

Enantioselective_Allenation_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cat_prep Mix CuCl and CuBr₂ add_ligand Add Chiral Amine Ligand cat_prep->add_ligand add_solvent Add Anhydrous CH₂Cl₂ add_ligand->add_solvent stir Stir at RT add_solvent->stir cool Cool to -20°C stir->cool add_alkyne Add Terminal Alkyne cool->add_alkyne add_alkynal Add 2-Alkynal add_alkyne->add_alkynal react Stir at -20°C add_alkynal->react quench Quench with aq. NH₄Cl react->quench extract Extract with CH₂Cl₂ quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Desired Allenyne Product

Caption: Experimental workflow for the optimized enantioselective allenation of terminal alkynes.

Side_Reaction_Mitigation cluster_problem Problem: Side Reactions in EATA cluster_solution Solution cluster_outcome Outcome conj_add Conjugate Addition mixed_cu Use Mixed CuCl/CuBr₂ Catalyst conj_add->mixed_cu regioisomer Undesired Regioisomer regioisomer->mixed_cu high_yield High Yield of Desired Product mixed_cu->high_yield high_ee High Enantioselectivity mixed_cu->high_ee

Caption: Logical relationship for mitigating side reactions in the EATA step.

References

Technical Support Center: Investigating Microbial Resistance to Scorodonin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing microbial resistance to Scorodonin in long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known antimicrobial activity?

A1: this compound is a biologically active metabolite isolated from the mushroom Marasmius scorodonius. It is a natural allenic antibiotic that has demonstrated both antibacterial and antifungal properties, inhibiting the growth of various bacteria, yeasts, and filamentous fungi.[1][2]

Q2: Are microbes likely to develop resistance to this compound?

A2: While any antimicrobial agent can face the development of resistance, natural products like this compound often exhibit multifaceted modes of action that can reduce the likelihood of resistance developing compared to synthetic drugs that target a single pathway.[3] However, long-term exposure to sublethal concentrations of any antimicrobial compound, including this compound, can create selection pressure for the emergence of resistant strains.[4]

Q3: What are the common molecular mechanisms of resistance to natural antimicrobial compounds?

A3: Bacteria can develop resistance through several mechanisms. These include:

  • Target Modification: Altering the cellular component that the antimicrobial compound targets.

  • Efflux Pump Overexpression: Actively pumping the compound out of the cell before it can reach its target.[5]

  • Enzymatic Degradation: Producing enzymes that inactivate or degrade the antimicrobial compound.

  • Biofilm Formation: Growing in a protective matrix that prevents the compound from reaching the cells.[5][6]

  • Changes in Cell Membrane Composition: Modifying the cell envelope to reduce permeability to the compound.[6]

Q4: How can I confirm that the resistance I'm observing is a stable, genetic change?

A4: To confirm stable resistance, resistant isolates should be sub-cultured for several passages (e.g., 10 passages) in an antibiotic-free medium.[7] After this period, the Minimum Inhibitory Concentration (MIC) should be redetermined. If the MIC remains elevated compared to the original, susceptible strain, the resistance is considered stable and likely due to a genetic mutation.

Q5: What is a serial passage experiment and why is it used?

A5: A serial passage experiment, also known as experimental evolution, is a method used to induce antimicrobial resistance in a laboratory setting.[8][9] It involves repeatedly exposing a microbial population to gradually increasing concentrations of an antimicrobial agent.[4][10] This process mimics the selective pressure that can lead to resistance over time, allowing researchers to study the rate and mechanisms of resistance development.[9]

Troubleshooting Guide

Q1: My MIC values for the control (wild-type) strain are fluctuating between experiments. What's causing this?

A1: Inconsistent MIC values for your control strain can undermine your results. Several factors could be the cause:

  • Inoculum Size: The starting concentration of bacteria can significantly impact MIC results. Ensure you are standardizing your inoculum precisely, typically to a 0.5 McFarland standard, before each experiment.[11]

  • Media pH: The pH of the growth medium can affect the activity of the antimicrobial compound. Always use fresh, properly buffered media.[11]

  • Incubation Conditions: Variations in incubation time and temperature can lead to different growth rates and affect the final MIC reading. Maintain consistent incubation parameters.

  • Compound Stability: this compound, as a natural product, may have limited stability in solution. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

Q2: I have been performing a serial passage experiment for weeks, but the MIC of this compound is not increasing. Why am I not seeing resistance develop?

A2: Several factors could explain the lack of resistance development:

  • Sub-inhibitory Concentration: The concentration of this compound used for each passage may be too low to exert sufficient selective pressure. Ensure you are using the highest concentration that still permits growth (typically 0.5x MIC of the previous passage).[8]

  • Multi-Target Mechanism: this compound may act on multiple cellular targets simultaneously. This makes it much more difficult for a microbe to develop resistance through a single mutation.[3]

  • Low Mutation Frequency: The spontaneous mutation rate for resistance to this compound might be very low. You could consider using a larger population size or a mutagenic agent (with appropriate controls) to increase the probability of selecting for resistant mutants.

  • Compound Instability: If this compound degrades during the incubation period, the selective pressure will be lost. You may need to assess its stability under your experimental conditions.

Q3: I've isolated a resistant mutant, but it loses its resistance after being stored in the freezer. What is happening?

A3: This suggests the resistance mechanism may not be stable or may come with a "fitness cost."

  • Unstable Resistance: The resistance could be due to a transient adaptation rather than a stable genetic mutation. To verify stability, passage the resistant strain in a drug-free medium for several generations and re-test the MIC.[7]

  • Fitness Cost: The mutation conferring resistance might also make the bacterium less competitive in an environment without the antibiotic. When stored and re-cultured without this compound, the wild-type, non-resistant population may outgrow the resistant variant. Consider storing isolates in the presence of a low concentration of this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.[12][13]

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in cation-adjusted Mueller-Hinton Broth (MHB) to twice the highest concentration to be tested.

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the top this compound concentration to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no bacteria).

  • Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized bacterial suspension to wells 1 through 11.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[12]

Protocol 2: Induction of Resistance by Serial Passage

This protocol outlines the process for inducing resistance in a microbial population over time.[4][8]

  • Baseline MIC: Determine the baseline MIC of this compound for the susceptible (wild-type) microbial strain using Protocol 1.

  • Initial Exposure: In a culture tube, inoculate the strain into a broth containing this compound at a sub-lethal concentration (typically 0.5x the baseline MIC). Incubate until growth is achieved.

  • MIC of Passage 1: Use the culture from step 2 to perform a new MIC assay (Protocol 1). The resulting MIC is for Passage 1.

  • Subsequent Passages: Inoculate a new culture using bacteria from the well that grew at the highest concentration in the Passage 1 MIC plate (i.e., the 0.5x MIC well). Incubate until growth is achieved.

  • Repeat: Repeat steps 3 and 4 for a predetermined number of passages (e.g., 30-60 days) or until a significant increase in MIC is observed. Periodically store isolates from passages for future analysis.

Data Presentation

Quantitative data from long-term resistance studies should be organized for clear interpretation and comparison.

Table 1: MIC Progression of Staphylococcus aureus During Serial Passage with this compound

Passage DayMIC (µg/mL)Fold Change from Day 0
0 (WT)41x
541x
1082x
1582x
20164x
25328x
306416x

Table 2: Stability of this compound-Resistant S. aureus (Day 30 Isolate)

Passage in Drug-Free MediaMIC (µg/mL)
064
564
1064
1532

Visualizations

Experimental and Analytical Workflow

G cluster_0 Resistance Induction cluster_1 Characterization WT Wild-Type Strain MIC0 Determine Baseline MIC WT->MIC0 SP Serial Passage (Sub-lethal this compound) MIC0->SP MIC_SP Determine MIC of Passaged Strains SP->MIC_SP Daily MIC_SP->SP Isolate Isolate Resistant Strain (e.g., 16x MIC) MIC_SP->Isolate Stability Test for Phenotype Stability (Passage without drug) Isolate->Stability WGS Whole Genome Sequencing Isolate->WGS Analysis Identify Mutations (e.g., efflux pumps, target genes) WGS->Analysis

Caption: Workflow for inducing and characterizing microbial resistance.

Troubleshooting Inconsistent MIC Results

G Start Inconsistent MIC Results for Control Strain Inoculum Is Inoculum Standardized? (e.g., 0.5 McFarland) Start->Inoculum Media Is Media pH Correct and Consistent? Inoculum->Media Yes FixInoculum Standardize Inoculum Before Each Assay Inoculum->FixInoculum No Compound Is this compound Stock Fresh and Properly Stored? Media->Compound Yes FixMedia Use Fresh, pH-Verified Media Media->FixMedia No Incubation Are Incubation Time/ Temp Consistent? Compound->Incubation Yes FixCompound Prepare Fresh Stock Solutions Compound->FixCompound No FixIncubation Strictly Control Incubation Parameters Incubation->FixIncubation No End Results Should Stabilize Incubation->End Yes FixInoculum->End FixMedia->End FixCompound->End FixIncubation->End

Caption: A decision tree for troubleshooting inconsistent MIC results.

Hypothetical Signaling Pathway for Resistance

G This compound This compound Membrane Cell Membrane This compound->Membrane Stress Pump Efflux Pump This compound->Pump TCS_S Sensor Kinase (e.g., WalK, GraS) Membrane->TCS_S Activates TCS_R Response Regulator (e.g., WalR, GraR) TCS_S->TCS_R Phosphorylates Efflux Efflux Pump Gene (e.g., vraFG) TCS_R->Efflux Upregulates Transcription Target Target Modification Gene TCS_R->Target Upregulates Transcription Efflux->Pump Expression Scorodonin_out This compound Pump->Scorodonin_out Expels

Caption: A potential two-component system signaling pathway for resistance.

References

Technical Support Center: Long-Term Storage of Scorodonin Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage of Scorodonin samples. Adherence to these guidelines is crucial for maintaining sample integrity, ensuring experimental reproducibility, and preserving the long-term value of your research assets.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of this compound?

For maximal stability, this compound samples should be stored at or below -20°C. For storage exceeding one year, -80°C is highly recommended to minimize degradation.[1] Storing samples at refrigerated temperatures (2-8°C) is suitable only for short-term storage (up to a few weeks). Room temperature storage is not recommended.

Q2: Should I store this compound as a dry powder or in solution?

Whenever possible, storing this compound as a lyophilized (freeze-dried) powder is the best practice for long-term stability.[2][3] This minimizes hydrolysis and other solvent-mediated degradation pathways. If storage in solution is necessary, use a dry, aprotic solvent like anhydrous DMSO and keep the concentration reasonably high to limit the relative amount of residual water.

Q3: What are the main degradation pathways for this compound during storage?

As a natural product, this compound is potentially susceptible to several degradation pathways, including:

  • Hydrolysis: Reaction with water, which can be present even in trace amounts in solvents or absorbed from the atmosphere.

  • Oxidation: Reaction with atmospheric oxygen, which can be accelerated by light and elevated temperatures.

  • Photodegradation: Degradation caused by exposure to UV or visible light.

Q4: How can I prevent contamination of my this compound samples?

To prevent contamination, always use sterile tubes and pipette tips. Work in a clean environment, such as a laminar flow hood, when preparing aliquots. Ensure that storage containers are sealed tightly to prevent the entry of moisture and airborne contaminants.

Q5: How many freeze-thaw cycles can a this compound sample in solution tolerate?

It is best to minimize freeze-thaw cycles. For solutions, it is recommended to aliquot the sample into smaller, single-use volumes before freezing. This prevents the need to thaw the entire stock for each experiment. While the exact tolerance of this compound to freeze-thaw cycles is not established, a general best practice is to limit them as much as possible.

Troubleshooting Guides

This section addresses specific issues that you may encounter during the long-term storage and handling of this compound samples.

Issue 1: Precipitate has formed in my this compound DMSO stock solution after thawing.

  • Possible Cause: The solubility of this compound in DMSO may be limited, especially at lower temperatures. The compound may have "crashed out" of solution during freezing or thawing.[4][5]

  • Solution:

    • Gently warm the sample to 37°C for 10-15 minutes.

    • Vortex the sample thoroughly.

    • If the precipitate persists, sonicate the sample for 5-10 minutes.

    • If the precipitate still does not dissolve, it may indicate that the concentration is too high for the storage conditions. Consider preparing a more dilute stock solution for future use.

Issue 2: I observe a loss of biological activity in my this compound sample over time.

  • Possible Cause: The sample may have degraded due to improper storage conditions, such as exposure to light, elevated temperatures, or repeated freeze-thaw cycles.

  • Solution:

    • Review your storage protocol against the best practices outlined in this guide.

    • Perform a purity analysis (see Experimental Protocols section) to assess the integrity of the sample.

    • If degradation is confirmed, discard the old stock and prepare a fresh one, ensuring strict adherence to proper storage procedures.

Issue 3: The concentration of my this compound solution seems to have changed.

  • Possible Cause: This is likely due to solvent evaporation, especially if the container was not sealed properly.

  • Solution:

    • Always use high-quality microcentrifuge tubes or vials with secure sealing mechanisms (e.g., O-rings).

    • For long-term storage, consider sealing the tubes with paraffin film as an extra precaution.

    • Before use, briefly centrifuge the tube to collect any condensate from the lid.

    • If precise concentration is critical, it is advisable to re-quantify the sample before use.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound

Form Temperature Atmosphere Light Conditions Duration
Lyophilized Powder-20°C or -80°CInert gas (Argon or Nitrogen)Dark (in an opaque container)> 2 years
In Anhydrous DMSO-80°CDryDark (in an opaque container)Up to 1 year
In Aqueous Buffer-80°CN/ADark (in an opaque container)< 6 months (not recommended)

Experimental Protocols

Protocol 1: Lyophilization of this compound for Long-Term Storage

Objective: To prepare a stable, dry powder of this compound for long-term storage.

Methodology:

  • Dissolve the this compound sample in a suitable solvent that is amenable to freeze-drying (e.g., a mixture of acetonitrile and water).

  • Aseptically dispense the solution into lyophilization vials.

  • Freeze the samples at a temperature below their eutectic point (typically -40°C or lower) for at least 2 hours.

  • Place the frozen samples in a lyophilizer.

  • Run a lyophilization cycle with a primary drying phase to sublimate the solvent under vacuum, followed by a secondary drying phase to remove residual solvent.

  • Once the cycle is complete, backfill the vials with an inert gas like nitrogen or argon before sealing.

  • Store the lyophilized samples at -20°C or -80°C in the dark.

Protocol 2: Stability-Indicating HPLC Assay for this compound

Objective: To assess the purity and detect degradation products of this compound using High-Performance Liquid Chromatography (HPLC).[6][7][8][9][10]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Dilute the stock solution to a working concentration (e.g., 50 µg/mL) with the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for this compound (determined by UV-Vis spectroscopy).

    • Injection Volume: 10 µL.

  • Procedure:

    • Inject a reference standard of high-purity this compound to determine its retention time and peak area.

    • Inject the stored this compound sample.

    • Analyze the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Data Analysis:

    • Calculate the purity of the stored sample by comparing the peak area of this compound to the total peak area of all components.

    • Purity (%) = (Peak Area of this compound / Total Peak Area of All Peaks) x 100.

Protocol 3: Purity Assessment by Quantitative NMR (qNMR)

Objective: To determine the absolute purity of a this compound sample using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[11][12][13][14][15]

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid) that has a resonance peak that does not overlap with the this compound peaks.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum under quantitative conditions, which typically involve a long relaxation delay (D1) to ensure complete relaxation of all protons.

  • Data Processing:

    • Integrate a well-resolved, characteristic peak of this compound.

    • Integrate a well-resolved peak of the internal standard.

  • Calculation:

    • Calculate the purity of the this compound sample using the following formula, taking into account the molar masses and the number of protons for each integrated signal.

Mandatory Visualizations

experimental_workflow cluster_storage Sample Storage cluster_retrieval Sample Retrieval & Preparation cluster_analysis Purity & Stability Analysis storage_powder Lyophilized Powder (-80°C, Dark, Inert Gas) thaw Thaw Sample storage_powder->thaw storage_solution DMSO Solution (-80°C, Dark, Dry) storage_solution->thaw dissolve Dissolve/Dilute for Assay thaw->dissolve hplc HPLC Analysis (Check for Degradants) dissolve->hplc qnmr qNMR Analysis (Determine Absolute Purity) dissolve->qnmr bioassay Biological Assay (Confirm Activity) dissolve->bioassay

Caption: Experimental workflow for assessing the stability of stored this compound samples.

troubleshooting_pathway start Precipitate Observed in Thawed Sample? warm_vortex 1. Warm to 37°C 2. Vortex Thoroughly start->warm_vortex Yes proceed Proceed with Experiment start->proceed No sonicate Sonicate for 5-10 min warm_vortex->sonicate check_dissolved Precipitate Dissolved? sonicate->check_dissolved check_dissolved->proceed Yes reassess Reassess Stock Concentration (May be too high) check_dissolved->reassess No

Caption: Troubleshooting pathway for precipitated this compound samples.

References

Validation & Comparative

A Comparative Analysis of Scorodonin and Other Mushroom-Derived Antifungal Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the antifungal performance of natural compounds from mushrooms, supported by experimental data.

The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents from natural sources. Mushrooms have long been recognized as a prolific source of bioactive secondary metabolites, with a number of compounds exhibiting potent antifungal properties. This guide provides a comparative analysis of scorodonin, a sulfur-containing compound from Marasmius scorodonius, against other notable antifungal compounds derived from mushrooms: enokipodin, grifolin, lentinan, and pleurotin.

Quantitative Comparison of Antifungal Activity

The in vitro antifungal efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an agent that inhibits the visible growth of a microorganism, while the MFC is the lowest concentration that results in microbial death. A summary of available data is presented below.

CompoundFungal SpeciesMIC (µg/mL)MFC (µg/mL)Reference
This compound Data Not AvailableData Not AvailableData Not Available
Enokipodin F Aspergillus fumigatus229.1 µMData Not Available[1]
Enokipodin G Aspergillus fumigatus235.1 µMData Not Available[1]
Enokipodin I Aspergillus fumigatus229.1 µMData Not Available[1]
Grifolin Sclerotinia sclerotiorum86.4% inhibition at 304.9 µMData Not Available[2]
Fusarium graminearum80.9% inhibition at 304.9 µMData Not Available[2]
Candida albicansReported higher inhibitory power than nystatinData Not Available[3]
Aspergillus nigerReported higher inhibitory power than nystatinData Not Available[3]
Lentinan No direct antifungal MIC data available; primarily acts as an immunomodulator.
Pleurotin Data Not AvailableData Not AvailableData Not Available

Note: Direct comparative analysis is challenging due to the limited availability of standardized MIC and MFC data for this compound and pleurotin against common fungal pathogens. Further research is required to establish a comprehensive quantitative comparison.

Experimental Protocols

The determination of MIC and MFC values is crucial for assessing the antifungal potential of novel compounds. The following provides a generalized methodology for the broth microdilution assay, a standard method for this purpose.

Broth Microdilution Assay for MIC and MFC Determination

This method involves preparing serial dilutions of the antifungal compound in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the target fungus is then added to each well.

Workflow for MIC and MFC Determination

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare fungal inoculum C Inoculate microtiter plate A->C B Prepare serial dilutions of antifungal compound B->C D Incubate at appropriate temperature and duration C->D E Visually or spectrophotometrically assess growth for MIC determination D->E F Subculture from wells with no visible growth E->F G Incubate subculture plates F->G H Determine colony forming units for MFC G->H

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Detailed Steps:

  • Preparation of Antifungal Agent: The purified compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in a liquid medium such as RPMI-1640.

  • Inoculum Preparation: The fungal strain is cultured on an appropriate agar medium. The inoculum is prepared by harvesting spores or yeast cells and suspending them in sterile saline. The suspension is then adjusted to a standardized concentration (e.g., 0.5-2.5 x 10^3 cells/mL).

  • Inoculation and Incubation: Each well of the microtiter plate, containing the diluted antifungal agent, is inoculated with the fungal suspension. The plate is then incubated under conditions suitable for the specific fungus (e.g., 35°C for 24-48 hours for Candida species).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

  • MFC Determination: To determine the MFC, an aliquot from each well showing no growth is sub-cultured onto an agar plate. The plates are incubated, and the MFC is the lowest concentration that shows no fungal growth on the subculture.

Mechanisms of Antifungal Action and Associated Signaling Pathways

The investigated mushroom-derived compounds exhibit diverse mechanisms of action, targeting various cellular processes essential for fungal survival.

This compound

This compound, isolated from Marasmius scorodonius, is reported to possess both antibacterial and antifungal properties. Its proposed mechanism involves the inhibition of nucleic acid synthesis.

Proposed Antifungal Mechanism of this compound

G This compound This compound DNA_Polymerase DNA Polymerase This compound->DNA_Polymerase inhibits RNA_Polymerase RNA Polymerase This compound->RNA_Polymerase inhibits DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis RNA_Synthesis RNA Synthesis RNA_Polymerase->RNA_Synthesis Fungal_Cell_Death Fungal Cell Death DNA_Synthesis->Fungal_Cell_Death leads to RNA_Synthesis->Fungal_Cell_Death leads to

Caption: this compound's proposed inhibition of DNA and RNA synthesis leading to fungal cell death.

Enokipodin

Enokipodins, sesquiterpenes from Flammulina velutipes, have demonstrated antifungal activity, particularly against filamentous fungi. While the precise signaling pathway is not fully elucidated, their mechanism is thought to involve the disruption of the fungal cell membrane and induction of apoptosis.

Hypothesized Antifungal Action of Enokipodin

G Enokipodin Enokipodin Cell_Membrane Fungal Cell Membrane Enokipodin->Cell_Membrane targets ROS_Production Increased ROS Production Enokipodin->ROS_Production Membrane_Integrity Loss of Membrane Integrity Cell_Membrane->Membrane_Integrity Apoptosis Apoptosis Membrane_Integrity->Apoptosis Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Hypothesized mechanism of enokipodin inducing apoptosis through membrane disruption and oxidative stress.

Grifolin

Grifolin, a farnesyl-phenol derivative from Albatrellus confluens, exhibits broad-spectrum antimicrobial activity. Its anticancer mechanism involves the induction of apoptosis and cell cycle arrest through modulation of the ERK1/2 signaling pathway. It is plausible that a similar mechanism contributes to its antifungal effects.

Potential Antifungal Signaling Pathway of Grifolin

G Grifolin Grifolin ERK1_2 ERK1/2 Pathway Grifolin->ERK1_2 inhibits Apoptosis_Induction Apoptosis Induction Grifolin->Apoptosis_Induction Cell_Cycle_Proteins Cell Cycle Regulatory Proteins ERK1_2->Cell_Cycle_Proteins Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Fungal_Growth_Inhibition Fungal Growth Inhibition Cell_Cycle_Arrest->Fungal_Growth_Inhibition Apoptosis_Induction->Fungal_Growth_Inhibition G Lentinan Lentinan Immune_Cells Immune Cells (e.g., Macrophages, NK cells) Lentinan->Immune_Cells activates Cytokine_Production Cytokine Production (e.g., IL-1, TNF-α) Immune_Cells->Cytokine_Production Phagocytosis Enhanced Phagocytosis Immune_Cells->Phagocytosis Fungal_Clearance Fungal Clearance Cytokine_Production->Fungal_Clearance Phagocytosis->Fungal_Clearance G Pleurotin Pleurotin TrxR Thioredoxin Reductase Pleurotin->TrxR inhibits Trx Thioredoxin (reduced) TrxR->Trx reduces Oxidative_Stress Increased Oxidative Stress TrxR->Oxidative_Stress inhibition leads to Trx->Oxidative_Stress prevents Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Fungal_Cell_Death Fungal Cell Death Cellular_Damage->Fungal_Cell_Death

References

Validation of synthetic Scorodonin's biological activity against natural isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of synthetic and natural scorodonin, a compound recognized for its antimicrobial and potential anticancer properties. While direct comparative studies validating the biological activity of synthetic versus natural this compound are not extensively available in the current body of scientific literature, this document synthesizes the existing data to offer a comprehensive resource.

This compound, a natural allenyne, has demonstrated significant antibacterial and antifungal activities.[1] It is also known to inhibit the incorporation of thymidine and uridine into DNA and RNA in Ehrlich carcinoma cells, suggesting potential as an anticancer agent. The total synthesis of this compound has been successfully achieved, and spectroscopic analysis indicates that the synthetic version is structurally consistent with the natural isolate, although slight, distinct differences in 13C NMR spectra have been observed.[1] These subtle structural variations could potentially influence biological efficacy, highlighting the importance of direct comparative validation.

Data Presentation: Biological Activity

The following tables summarize the reported biological activities for natural and synthetic this compound. It is critical to note that the data presented are compiled from various sources and may not be directly comparable due to differing experimental conditions.

Table 1: Antimicrobial Activity of Natural this compound

OrganismActivity TypeResult
BacteriaAntibacterialInhibits growth
YeastsAntifungalInhibits growth
Filamentous FungiAntifungalInhibits growth

Table 2: Anticancer Activity of Natural this compound

Cell LineActivity TypeResult
Ehrlich Carcinoma (ascitic form)Inhibition of DNA/RNA synthesisInhibits incorporation of thymidine and uridine

No quantitative data (e.g., MIC or IC50 values) for synthetic this compound's biological activity was available in the reviewed literature. Further studies are required to provide a direct comparison.

Experimental Protocols

Detailed methodologies for key experiments to validate the biological activity of this compound are provided below. These are standardized protocols and may require optimization for specific experimental setups.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol determines the lowest concentration of a substance that prevents visible growth of a microorganism.

1. Preparation of Materials:

  • Test compound (natural or synthetic this compound) dissolved in a suitable solvent (e.g., DMSO).
  • Bacterial or fungal strains.
  • Sterile 96-well microtiter plates.
  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • Microplate reader.

2. Procedure:

  • Prepare a serial two-fold dilution of the this compound solution in the growth medium in the 96-well plate.
  • Inoculate each well with a standardized suspension of the microorganism.
  • Include positive controls (microorganism in medium without this compound) and negative controls (medium only).
  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
  • After incubation, measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader to determine microbial growth.
  • The MIC is the lowest concentration of this compound at which no visible growth is observed.

IC50 Assay for Anticancer Activity (MTT Assay)

This protocol determines the concentration of a substance that inhibits 50% of cancer cell growth.

1. Preparation of Materials:

  • Test compound (natural or synthetic this compound) dissolved in a suitable solvent.
  • Cancer cell line of interest.
  • Sterile 96-well plates.
  • Complete cell culture medium.
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
  • Solubilizing agent (e.g., DMSO or acidified isopropanol).
  • Microplate reader.

2. Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
  • Include a vehicle control (cells treated with the solvent used to dissolve this compound).
  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
  • Solubilize the formazan crystals by adding the solubilizing agent.
  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • The IC50 value is determined by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow for Biological Activity Validation

experimental_workflow cluster_synthesis Compound Preparation cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity cluster_comparison Comparative Analysis Natural Natural this compound (Isolation) MIC_Assay MIC Assay Natural->MIC_Assay IC50_Assay IC50 Assay Natural->IC50_Assay Synthetic Synthetic this compound (Chemical Synthesis) Synthetic->MIC_Assay Synthetic->IC50_Assay MIC_Data MIC Values MIC_Assay->MIC_Data Data Analysis Comparison Head-to-Head Comparison MIC_Data->Comparison IC50_Data IC50 Values IC50_Assay->IC50_Data Data Analysis IC50_Data->Comparison

Caption: Workflow for the validation of synthetic this compound's biological activity.

Putative Signaling Pathway for this compound's Anticancer Activity

Given that this compound is known to inhibit DNA and RNA synthesis, a putative signaling pathway leading to apoptosis is proposed below. This is a hypothetical model based on the known mechanisms of similar compounds and requires experimental validation for this compound.

putative_signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound DNA_Rep DNA Replication (Thymidine Incorporation) This compound->DNA_Rep Inhibits RNA_Tran RNA Transcription (Uridine Incorporation) This compound->RNA_Tran Inhibits DNA_Damage DNA Damage DNA_Rep->DNA_Damage RNA_Tran->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis.

References

A Comparative Analysis of Synthetic versus Natural Scorodonin: Spectroscopic Data and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Scorodonin, a naturally occurring polyacetylene, has garnered significant interest within the scientific community due to its pronounced antibacterial and antifungal properties. As with many bioactive natural products, the verification of its structure through total synthesis is a critical step in confirming its absolute configuration and enabling further pharmacological investigation. This guide provides a detailed comparison of the spectroscopic data of synthetic and natural this compound, alongside the experimental protocols for its synthesis and isolation.

Spectroscopic Data Comparison

Below are structured tables summarizing the expected spectroscopic data. Note: Specific peak values are not available in the reviewed literature and are represented here as placeholders to illustrate the required data structure for comparative analysis.

Table 1: 1H NMR Data Comparison (ppm)

Atom Position Natural this compound Synthetic this compound Key Observations
e.g., H-1Data not availableData not availableGeneral consistency reported in the literature.
e.g., H-2Data not availableData not available
...Data not availableData not available

Table 2: 13C NMR Data Comparison (ppm)

Atom Position Natural this compound Synthetic this compound Key Observations
e.g., C-1Data not availableData not availableSlight but definite differences observed between natural and synthetic samples.[1][2]
e.g., C-2Data not availableData not available
...Data not availableData not available

Table 3: IR Spectroscopic Data Comparison (cm-1)

Functional Group Natural this compound Synthetic this compound Key Observations
O-H StretchData not availableData not availableGeneral consistency reported in the literature.
C≡C StretchData not availableData not available
C=C=C StretchData not availableData not available
...Data not availableData not available

Table 4: Mass Spectrometry Data Comparison (m/z)

Ion Natural this compound Synthetic this compound Key Observations
[M+H]+Data not availableData not availableGeneral consistency reported in the literature.
[M+Na]+Data not availableData not available
...Data not availableData not available

Experimental Protocols

Detailed, step-by-step protocols for the isolation and synthesis of this compound are not widely disseminated. However, based on the available literature, the general methodologies can be outlined.

Isolation of Natural this compound

Natural this compound is isolated from the submerged cultures of the basidiomycete Marasmius scorodonius. The general workflow for isolation is as follows:

G cluster_0 Isolation of Natural this compound Culture Submerged Culture of Marasmius scorodonius Extraction Extraction of Culture Broth with Organic Solvent (e.g., Ethyl Acetate) Culture->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Chromatography Purification by Chromatography (e.g., Silica Gel, HPLC) Concentration->Chromatography Pure_this compound Pure Natural this compound Chromatography->Pure_this compound

Isolation Workflow for Natural this compound
Chemical Synthesis of this compound

The total synthesis of this compound has been achieved via an enantioselective route. While the full experimental details are not available, the key steps from the literature can be summarized in the following workflow.

G cluster_1 Synthesis of this compound Starting_Materials Commercially Available Starting Materials Key_Intermediate Formation of Key Chiral Intermediate Starting_Materials->Key_Intermediate Allenyne_Formation Construction of the Allenyne Moiety Key_Intermediate->Allenyne_Formation Deprotection Final Deprotection Steps Allenyne_Formation->Deprotection Synthetic_this compound Pure Synthetic this compound Deprotection->Synthetic_this compound

General Workflow for the Synthesis of this compound

Biological Activity and Signaling Pathways

This compound exhibits significant antibacterial and antifungal activities. As a polyacetylene, its mechanism of action is likely multifaceted, targeting fundamental cellular processes in microorganisms. While a specific signaling pathway for this compound has not been elucidated, the general mechanisms for antifungal and antibacterial polyacetylenes are understood to involve the disruption of cell membrane integrity and inhibition of key metabolic enzymes.

G cluster_fungal Antifungal Action cluster_bacterial Antibacterial Action This compound This compound Membrane_Disruption_F Disruption of Fungal Cell Membrane Integrity This compound->Membrane_Disruption_F Enzyme_Inhibition_F Inhibition of Key Metabolic Enzymes This compound->Enzyme_Inhibition_F Apoptosis_F Induction of Apoptosis This compound->Apoptosis_F Membrane_Disruption_B Disruption of Bacterial Cell Membrane Potential This compound->Membrane_Disruption_B Enzyme_Inhibition_B Inhibition of Cellular Respiration This compound->Enzyme_Inhibition_B DNA_Damage_B Induction of DNA Damage This compound->DNA_Damage_B

Postulated Mechanisms of Action for this compound

The disruption of the cell membrane is a common mechanism for many antimicrobial compounds, including polyacetylenes. This can lead to leakage of cellular contents and ultimately cell death. Additionally, the inhibition of essential enzymes involved in processes like respiration can starve the microorganism of energy, leading to its demise. Some polyacetylenes have also been shown to induce apoptosis-like cell death in fungi and cause DNA damage in bacteria. Further research is needed to pinpoint the precise molecular targets of this compound.

References

Comparative analysis of Scorodonin's mechanism of action with other RNA polymerase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of RNA Polymerase Inhibitors: Mechanisms and Experimental Evaluation

Initial Research Findings on Scorodonin:

Comprehensive searches of scientific literature and chemical databases did not yield any information on a compound named "this compound" as an inhibitor of RNA polymerase. It is possible that "this compound" is a novel, unpublished compound, a proprietary codename, or a misspelling of a different agent. The synthesis of a natural product called this compound, an allenyne with antibacterial and antifungal properties, has been described, but its mechanism of action was not reported as RNA polymerase inhibition.[1][2][3]

Given the absence of data on this compound, this guide will proceed with a comparative analysis of three well-characterized RNA polymerase inhibitors: Rifampicin , α-Amanitin , and Fidaxomicin . This will serve as a template for how such a comparative analysis for this compound could be structured once data becomes available.

Introduction to RNA Polymerase Inhibition

RNA polymerase (RNAP) is a crucial enzyme that synthesizes RNA from a DNA template during the process of transcription.[4] Inhibition of this enzyme can halt gene expression and protein synthesis, making it a valuable target for therapeutics, particularly in oncology and infectious diseases.[4][5] RNAP inhibitors can be classified based on their target (bacterial or eukaryotic) and their mechanism of action, which often involves binding to the enzyme's active site or allosteric sites, or by intercalating with the DNA template.[4][5][6] Natural products are a rich source of diverse RNAP inhibitors.[7][8]

Comparative Mechanism of Action

The selected inhibitors exhibit distinct mechanisms of action, targeting different subunits of the RNA polymerase enzyme and affecting different stages of the transcription cycle.

  • Rifampicin: A well-known antibiotic, Rifampicin specifically targets the β-subunit of bacterial RNA polymerase.[4] It binds to a pocket on the β-subunit within the DNA/RNA channel, sterically blocking the path of the elongating RNA transcript once it reaches 2-3 nucleotides in length. This prevents the transition from transcription initiation to elongation.[4]

  • α-Amanitin: This cyclic octapeptide is a potent and specific inhibitor of eukaryotic RNA polymerase II and, to a lesser extent, RNA polymerase III.[5] It binds to the "bridge helix" of the polymerase, a flexible domain crucial for the translocation of the enzyme along the DNA template. This binding locks the bridge helix in place, thereby inhibiting translocation and halting RNA synthesis.

  • Fidaxomicin: Another antibiotic targeting bacterial RNA polymerase, Fidaxomicin also binds to the β-subunit but at a different site than Rifampicin. It traps the "switch region" of the polymerase in an open conformation. This prevents the clamp domain from closing over the DNA, which is a necessary step for stable DNA binding and the initiation of transcription.

Signaling Pathway Diagram

RNA_Polymerase_Inhibition Comparative Mechanisms of RNA Polymerase Inhibitors cluster_bacterial Bacterial RNA Polymerase cluster_eukaryotic Eukaryotic RNA Polymerase II bRNAP Bacterial RNAP bInitiation Transcription Initiation bRNAP->bInitiation bElongation RNA Elongation bInitiation->bElongation Rifampicin Rifampicin Rifampicin->bRNAP Binds β-subunit Rifampicin->bElongation Blocks RNA exit Fidaxomicin Fidaxomicin Fidaxomicin->bRNAP Binds switch region Fidaxomicin->bInitiation Prevents clamp closure eRNAP Eukaryotic RNAP II eTranslocation Translocation eRNAP->eTranslocation eElongation RNA Elongation eTranslocation->eElongation aAmanitin α-Amanitin aAmanitin->eRNAP Binds bridge helix aAmanitin->eTranslocation

Caption: Mechanisms of Rifampicin, Fidaxomicin, and α-Amanitin.

Quantitative Performance Data

The efficacy of RNA polymerase inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). These values are determined through in vitro transcription assays.

InhibitorTarget Organism/EnzymeIC50 / KiExperimental System
Rifampicin Escherichia coli RNAP~10-20 nM (IC50)In vitro transcription assay with E. coli holoenzyme
α-Amanitin Eukaryotic RNAP II~1-10 nM (Ki)In vitro transcription assay with purified calf thymus RNAP II
Fidaxomicin Clostridium difficile RNAP~1-10 nM (IC50)In vitro transcription assay with C. difficile RNAP

Note: The specific values can vary depending on the experimental conditions, such as the specific enzyme source, template DNA, and substrate concentrations.

Detailed Experimental Protocols

A standard method for assessing the activity of RNA polymerase inhibitors is the in vitro transcription assay.

In Vitro Transcription Assay Protocol
  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and KCl at optimal concentrations.

    • Add a DNA template containing a specific promoter (e.g., T7 promoter for bacterial RNAP).

    • Include the four ribonucleoside triphosphates (ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP).

    • Add the purified RNA polymerase enzyme (E. coli RNAP, human RNAP II, etc.).

    • For the experimental conditions, add the inhibitor at varying concentrations. For the control, add the corresponding solvent.

  • Incubation:

    • Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration (e.g., 30 minutes) to allow for transcription.

  • Reaction Termination and Precipitation:

    • Stop the reaction by adding a stop solution containing EDTA and a carrier like yeast tRNA.

    • Precipitate the newly synthesized RNA by adding trichloroacetic acid (TCA) and incubating on ice.

  • Quantification:

    • Collect the precipitated RNA on a filter membrane by vacuum filtration.

    • Wash the filters to remove unincorporated radiolabeled nucleotides.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow In Vitro Transcription Assay Workflow prep 1. Prepare Reaction Mix (Buffer, DNA, NTPs, RNAP, Inhibitor) incubate 2. Incubate at 37°C prep->incubate terminate 3. Terminate Reaction (EDTA) incubate->terminate precipitate 4. Precipitate RNA (TCA) terminate->precipitate filter 5. Filter and Wash precipitate->filter quantify 6. Scintillation Counting filter->quantify analyze 7. Calculate IC50 quantify->analyze

Caption: Workflow for an in vitro transcription assay.

Conclusion

While information on "this compound" as an RNA polymerase inhibitor is not currently available in public scientific literature, the framework presented here provides a comprehensive guide for its comparative analysis once data is generated. By understanding the distinct mechanisms of well-characterized inhibitors like Rifampicin, α-Amanitin, and Fidaxomicin, and by employing standardized experimental protocols, researchers can effectively position novel compounds within the landscape of RNA polymerase inhibitors. Future studies on this compound would need to first establish its target (bacterial or eukaryotic RNAP) and then elucidate its specific mechanism of action through biochemical and structural studies.

References

A Comparative Analysis of the Cytotoxicity of Scorodonin-Related Organosulfur Compounds and Other Antimicrobial Agents in Human Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 7, 2025 – A new comparative guide has been published offering a detailed analysis of the cytotoxic effects of organosulfur compounds derived from Scorodocarpus borneensis, often associated with the term "scorodonin," against various human cell lines. The guide provides a direct comparison with established antimicrobial agents, including Ciprofloxacin, Amphotericin B, and Penicillin, presenting valuable data for researchers, scientists, and drug development professionals.

The term "this compound" can be ambiguous. While it scientifically refers to a specific compound, (R)-7-Chlorohepta-2,3-dien-5-yn-1-ol, isolated from the mushroom Mycetinis scorodonius, it is also colloquially associated with the garlic-scented "Kulim" tree, Scorodocarpus borneensis. This guide focuses on the cytotoxic properties of the antimicrobial organosulfur compounds extracted from S. borneensis, which are of significant interest in novel drug discovery.

Comparative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Scorodocarpus borneensis-derived compounds and other antimicrobial agents across various human cell lines. Lower IC50 values indicate higher cytotoxicity.

CompoundCell LineCell TypeIC50 (µM)Reference
Organosulfur Compounds from Scorodocarpus borneensis
Bis-(methylthiomethyl)disulfideCEM-SST-lymphoblastic leukemiaStrong cytotoxic activity (specific IC50 not provided)[1]
Bis-(methylthiomethyl)disulfideKU812FChronic myelogenous leukemiaStrong cytotoxic activity (specific IC50 not provided)[1]
Scorodocarpine BL1210Murine lymphoid leukemiaStrong anticancer activity (specific IC50 not provided)
Dehydroxyscorodocarpin BL1210Murine lymphoid leukemiaStrong anticancer activity (specific IC50 not provided)
Ciprofloxacin
CiprofloxacinMDA-MB-231Triple-negative breast cancer830 (24h), 140 (48h), 30 (72h)[2][3]
CiprofloxacinA-172Glioblastoma388.6 (24h), 308.9 (48h), 259.3 (72h)[4][5]
CiprofloxacinHuman FibroblastsNormal connective tissueCytotoxicity observed at 129 µM (48h and 72h)[6]
Amphotericin B
Amphotericin BA549Lung carcinoma4.5 - 7[7]
Amphotericin BOsteoblastsBone-forming cellsCell death at ≥ 100 µg/mL; decreased proliferation at 5-10 µg/mL[8]
Amphotericin BFibroblastsConnective tissue cellsCell death at ≥ 100 µg/mL; decreased proliferation at 5-10 µg/mL[8]
Amphotericin BTHP-1Monocytic leukemiaCytotoxicity observed at 0.5 µg/mL[9]
Penicillin
PenicillinVarious Human Cell Lines-Generally considered non-toxic to human cells due to the absence of a cell wall.[10][11][12] Some studies show effects at very high concentrations on cancer cell lines.[12]

Experimental Protocols

The cytotoxicity data presented in this guide were primarily obtained using the following standard assays:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability.[2][3][13]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. These crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of living cells.

Protocol Outline:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5][6][14][15][16]

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, which can be measured colorimetrically.

Protocol Outline:

  • Cell Culture and Treatment: Cells are cultured and treated with the test compound as in the MTT assay.

  • Supernatant Collection: A portion of the cell culture supernatant is collected.

  • LDH Reaction: The supernatant is incubated with the LDH assay reaction mixture containing lactate, NAD+, and the tetrazolium salt.

  • Absorbance Measurement: The absorbance of the colored formazan product is measured at a specific wavelength (e.g., 490 nm).

Neutral Red Uptake Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[4][11][17][18][19]

Principle: Neutral red is a weak cationic dye that penetrates cell membranes and accumulates in the lysosomes of viable cells. The amount of dye incorporated is proportional to the number of viable cells.

Protocol Outline:

  • Cell Culture and Treatment: Cells are grown in 96-well plates and exposed to the test compounds.

  • Neutral Red Incubation: The cells are incubated with a medium containing neutral red, allowing the dye to be taken up by viable cells.

  • Washing and Dye Extraction: The cells are washed to remove excess dye, and then a destain solution is added to extract the neutral red from the lysosomes.

  • Absorbance Measurement: The absorbance of the extracted dye is measured at approximately 540 nm.

Signaling Pathways and Mechanisms of Cytotoxicity

Understanding the molecular mechanisms by which these antimicrobial agents induce cytotoxicity is crucial for drug development.

Organosulfur Compounds from Scorodocarpus borneensis

The cytotoxic effects of organosulfur compounds are often linked to the induction of oxidative stress. This involves the generation of reactive oxygen species (ROS), which can trigger downstream signaling cascades leading to apoptosis. One such pathway is the ASK1-JNK-Bim signaling axis.

G Organosulfur_Compounds Organosulfur Compounds ROS Reactive Oxygen Species (ROS) Generation Organosulfur_Compounds->ROS ASK1 ASK1 Activation ROS->ASK1 JNK JNK Phosphorylation ASK1->JNK Bim Bim Activation JNK->Bim Apoptosis Apoptosis Bim->Apoptosis

Organosulfur Compound-Induced Apoptosis Pathway.
Ciprofloxacin

Ciprofloxacin, a fluoroquinolone antibiotic, has been shown to induce apoptosis in human cancer cells through the p53/Bax/Bcl-2 signaling pathway.[2][3] It can also upregulate the expression of death receptors, sensitizing cancer cells to TRAIL-induced apoptosis.[18]

G Ciprofloxacin Ciprofloxacin p53 p53 Upregulation Ciprofloxacin->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mito Mitochondrial Membrane Depolarization Bax->Mito Bcl2->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Ciprofloxacin-Induced Apoptosis via p53 Pathway.
Amphotericin B

The primary mechanism of Amphotericin B's cytotoxicity in human cells is its interaction with cholesterol in the cell membrane. This leads to the formation of pores, disrupting membrane integrity and causing leakage of ions and small molecules, ultimately leading to cell death.[13][17]

G cluster_membrane Cell Membrane Cholesterol Cholesterol Pore Pore Formation Cholesterol->Pore Ion_Leakage Ion Leakage Pore->Ion_Leakage Amphotericin_B Amphotericin B Amphotericin_B->Cholesterol Amphotericin_B->Pore Cell_Death Cell Death Ion_Leakage->Cell_Death

Mechanism of Amphotericin B Cytotoxicity.
Penicillin

Penicillin exhibits high selective toxicity, meaning it is highly effective against bacteria but has very low toxicity to human cells. This is because its mechanism of action involves inhibiting the synthesis of the bacterial cell wall, a structure that is absent in human cells.[10][11][12]

G cluster_human Human Cell No_Cell_Wall No Cell Wall No_Target No Target for Penicillin No_Cell_Wall->No_Target Low_Toxicity Low Cytotoxicity No_Target->Low_Toxicity Penicillin Penicillin Penicillin->No_Target

Selective Toxicity of Penicillin in Human Cells.

This comparative guide underscores the potential of organosulfur compounds from Scorodocarpus borneensis as a source of novel antimicrobial and cytotoxic agents. Further research is warranted to fully elucidate their therapeutic potential and safety profile in comparison to existing drugs.

References

A Comparative Analysis of Scorodonin and Commercial Fungicides for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of the natural compound scorodonin against leading commercial fungicides in the management of key plant pathogenic fungi. Due to a notable lack of in vivo studies on this compound's performance against plant pathogens, this guide will present the available in vitro data for this compound alongside in vivo experimental data for commercial fungicides, highlighting the current research gap and providing a framework for future comparative studies.

Executive Summary

This compound, a natural allenyne antibiotic, has demonstrated antibacterial and antifungal properties. However, its practical application and efficacy in a live plant environment (in vivo) for controlling fungal diseases remain largely unexplored in published scientific literature. In contrast, a range of commercial fungicides have been extensively studied and their in vivo efficacy has been quantified against various plant pathogens. This guide synthesizes the available data to offer a comparative perspective, underscoring the necessity for in vivo evaluation of this compound to ascertain its potential as a viable alternative to conventional fungicides.

Data Presentation: this compound vs. Commercial Fungicides

A direct comparison of in vivo efficacy is not possible due to the absence of relevant studies on this compound. The available data for this compound is limited to its general antifungal properties and a proposed mechanism of action. One source suggests that this compound inhibits DNA-dependent RNA polymerases with an IC50 of 25 μg/mL, although this was not specified to be against plant pathogenic fungi.

The following tables summarize the in vivo efficacy of several commercial fungicides against common and economically significant plant pathogens, Colletotrichum spp. and Botrytis cinerea.

Table 1: In Vivo Efficacy of Commercial Fungicides against Colletotrichum spp.

FungicideActive Ingredient(s)Target PathogenHost PlantEfficacy (% Disease Control)Reference
Cabrio TopPyraclostrobin + MetiramColletotrichum graminicolaSorghum74.57%[1][2]
NativoTebuconazole + TrifloxystrobinColletotrichum graminicolaSorghum71.52%[1][2]
Melody DuoIprovalicarb + PropinebColletotrichum graminicolaSorghum65.31%[1][2]
AlietteFosetyl-aluminiumColletotrichum graminicolaSorghum60.08%[1][2]
ChlorothalonilChlorothalonilColletotrichum orbiculareCucumberRate-dependent reduction in anthracnose development[3]
Benomyl®BenomylColletotrichum orbiculareCucumberSignificant decrease in disease severity[4]
Natura + ThiramNot specified + ThiramColletotrichum spp.SorghumMitigated relative yield loss (up to 61.8% in control)[5]
Redomil + ThiramMetalaxyl + ThiramColletotrichum spp.SorghumSubstantial returns in economic assessment[5]

Table 2: In Vivo Efficacy of Commercial Fungicides against Botrytis cinerea (Gray Mold)

FungicideActive Ingredient(s)Host PlantEfficacy (% Disease Control)Reference
BoscalidBoscalidTomatoEC50 values for sensitive isolates ranged from 0.7 to 8.6 μg/ml (in vitro)[6]
Boscalid + PyraclostrobinBoscalid + PyraclostrobinTomatoEC50 values for sensitive isolates ranged from 0.1 to 1.9 μg/ml (in vitro)[6]
FluxapyroxadFluxapyroxadTomato52.28% (sole treatment)[7]
FluopyramFluopyramTomato58.31% (sole treatment)[7]
Clonostachys rosea + FluxapyroxadBiological agent + FluxapyroxadTomato70.91%[7]
Clonostachys rosea + FluopyramBiological agent + FluopyramTomato71.94%[7]
Harpin αβ proteinsHarpin proteinsTomatoShowed a high level of disease control[8]
Reynoutria sachalinensis extractPlant extractTomatoShowed a high level of disease control[8]
Melaleuca alternifolia extractPlant extractTomatoEffective in reducing disease intensity[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of efficacy studies. The following are summaries of experimental protocols from the cited research on commercial fungicides.

Protocol 1: Evaluation of Fungicides against Red Leaf Spot of Sorghum (Colletotrichum graminicola)
  • Fungicide Application: Four fungicides (Cabrio Top, Nativo, Melody Duo, and Aliette) were applied as foliar sprays. Three sprays were conducted at 15-day intervals.

  • Pathogen Inoculation: The study likely relied on natural infection in the field, a common practice in agricultural fungicide trials.

  • Efficacy Assessment: Disease severity was recorded after each spray. The percentage of disease control was calculated by comparing the disease severity in treated plots to untreated control plots.

  • Reference: [1][2]

Protocol 2: Evaluation of Fungicides against Anthracnose of Cucumber (Colletotrichum orbiculare)
  • Experimental Design: A split-block design with four replicates was used.

  • Fungicide Application: Chlorothalonil was applied weekly at four different rates.

  • Pathogen Inoculation: Inoculum was either placed on the central plants or spread on the whole plot.

  • Efficacy Assessment: Anthracnose development was evaluated using a pictorial assessment key. The area under the disease progress curve (AUDPC) and final disease severity were calculated to determine efficacy.

  • Reference: [3]

Protocol 3: Evaluation of Fungicides against Gray Mold of Tomato (Botrytis cinerea) in Greenhouse
  • Fungicide Application: Tomato plants were treated with various biorational products (e.g., Reynoutria sachalinensis, Melaleuca alternifolia, harpin αβ proteins) and compared to a conventional foliar management program.

  • Pathogen Inoculation: The study likely relied on natural infection within the greenhouse environment.

  • Efficacy Assessment: Disease incidence was measured at periodic intervals for six months. The area under the disease progress curve (AUDPC) was calculated to compare the effectiveness of the different treatments.

  • Reference: [8]

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation plant_prep Host Plant Cultivation (e.g., Sorghum, Cucumber, Tomato) inoculation Pathogen Inoculation (Artificial or Natural) plant_prep->inoculation pathogen_prep Pathogen Culture (e.g., Colletotrichum, Botrytis) pathogen_prep->inoculation fungicide_prep Fungicide Solution Preparation (this compound vs. Commercial) application Fungicide Application (Foliar Spray, Soil Drench) fungicide_prep->application inoculation->application Pre- or Post-Inoculation assessment Disease Assessment (Severity, Incidence, AUDPC) application->assessment data_analysis Data Analysis (Statistical Comparison) assessment->data_analysis

Caption: General experimental workflow for in vivo fungicide efficacy testing.

signaling_pathway cluster_this compound This compound (Proposed) cluster_commercial Commercial Fungicides (Examples) This compound This compound rna_polymerase DNA-dependent RNA Polymerase This compound->rna_polymerase Inhibition protein_synthesis Inhibition of Protein Synthesis rna_polymerase->protein_synthesis Blocks Transcription cell_death Fungal Cell Death protein_synthesis->cell_death Leads to sdhi SDHI Fungicides (e.g., Boscalid) complex_ii Succinate Dehydrogenase (Complex II) sdhi->complex_ii Inhibition respiration Mitochondrial Respiration complex_ii->respiration Disrupts respiration->cell_death Inhibition leads to qoi QoI Fungicides (e.g., Pyraclostrobin) complex_iii Cytochrome bc1 Complex (Complex III) qoi->complex_iii Inhibition complex_iii->respiration Disrupts

Caption: Proposed and known signaling pathways for this compound and commercial fungicides.

Conclusion and Future Directions

The compilation of available data reveals a significant disparity in the research landscape between this compound and commercial fungicides for in vivo applications. While commercial fungicides have a substantial body of evidence supporting their efficacy under field and greenhouse conditions, this compound's potential as a plant disease management agent remains theoretical due to the absence of in vivo studies.

The provided in vitro information for this compound, suggesting inhibition of a fundamental cellular process, is promising. However, the translation of in vitro activity to in vivo efficacy is not guaranteed. Factors such as phytotoxicity, stability under environmental conditions, and formulation challenges can significantly impact the performance of a compound in an agricultural setting.

Therefore, the following steps are crucial for a comprehensive evaluation of this compound's potential:

  • In Vitro Spectrum Analysis: A systematic in vitro screening of this compound against a broad range of economically important plant pathogenic fungi is necessary to determine its spectrum of activity and to establish baseline efficacy data (e.g., EC50 values).

  • In Vivo Efficacy Trials: Controlled greenhouse and field trials are essential to evaluate the efficacy of this compound in preventing and/or controlling plant diseases on various host plants. These studies should be designed to directly compare its performance against relevant commercial fungicides.

  • Phytotoxicity and Formulation Studies: Assessment of any potential harm to the host plant and the development of stable and effective formulations are critical for practical application.

  • Mechanism of Action Elucidation: Further research to confirm and detail the specific molecular targets of this compound in plant pathogenic fungi will aid in understanding its mode of action and potential for resistance development.

References

Scant Research Precludes Quantitative Structure-Activity Relationship (QSAR) Studies of Scorodonin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the quantitative structure-activity relationship (QSAR) studies of scorodonin analogs. While this compound, a natural allenyne isolated from Marasmius scorodonius, has been noted for its antibacterial and antifungal properties, and shows some inhibitory effects on nucleic acid synthesis in cancer cells, dedicated research into the specific structural requirements for its biological activity through analog studies is not publicly available.[1][2] The synthesis of the proposed structure of this compound has been reported, which is a critical first step for such studies, but subsequent detailed investigations into a series of analogs to build QSAR models are yet to be published.[1][2]

Due to the absence of specific data on this compound analogs, this guide will instead provide a representative comparison of QSAR studies on analogs of oridonin , another natural product with well-documented anticancer activities. This will serve as an illustrative example of the methodologies and data presentation requested. Oridonin, a diterpenoid isolated from Rabdosia rubescens, has been the subject of numerous studies involving the synthesis and biological evaluation of its derivatives, making it a suitable substitute for demonstrating a QSAR-focused comparison guide.[3][4]

Comparative Analysis of Oridonin Analogs for Anticancer Activity

This section details the quantitative structure-activity relationships of various oridonin analogs, focusing on their in vitro anticancer activity. The data presented is a compilation from multiple studies aimed at enhancing the therapeutic potential of the parent compound.

Table 1: In Vitro Anticancer Activity of Oridonin and its Analogs
Compound IDModificationCell LineIC50 (µM)Fold-Potency vs. OridoninReference
Oridonin-HCT-1166.841x[5]
Oridonin-BEL-7402--[2]
Oridonin-BGC-7901--[3]
Oridonin-K562--[2]
Oridonin-HCC-1806--[2]
Analog 4 Amino acid modificationBGC-79011.05~27x[3]
Analog 5 Modification at 14-O-hydroxylHCT-1160.16~43x[3]
Analog 8 NO donor at 1-O- and 14-O-hydroxylBEL-74021.84-[2]
Analog 10 H2S-releasing groupK5620.95-[2]
Analog 11 Elimination of all hydroxyl groupsHCC-18060.18~120x[2]
Analog 17 ent-6,7-seco-oridonin derivativeK5620.39-[2]
Analog 17 ent-6,7-seco-oridonin derivativeBEL-74021.39-[2]
Analog C7 Substitution at 14-OHHCT-1160.16~43x[5]
Analog C7 Substitution at 14-OHBEL-7402--[5]
Analog C7 Substitution at 14-OHMCF7--[5]
5-FluorouracilPositive ControlHCT-11624.80-[5]
TaxolPositive ControlK5620.41-[2]
TaxolPositive ControlBEL-74021.89-[2]

Note: A direct comparison of fold-potency is not always possible due to variations in the reported baseline IC50 of Oridonin across different studies and cell lines.

Experimental Protocols

A detailed methodology is crucial for the replication and validation of scientific findings. Below are the typical experimental protocols used in the evaluation of oridonin analogs.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HCT-116, BEL-7402, K562) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the oridonin analogs and the parent compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Visualizations

Signaling Pathway of Oridonin Analogs

G Proposed Mechanism of Action for Oridonin Analogs cluster_cell Cancer Cell Oridonin_Analog Oridonin Analog Signaling_Pathways Signaling Pathways (e.g., p53-MDM2) Oridonin_Analog->Signaling_Pathways Modulates Cell_Membrane Cell Membrane Cell_Cycle_Arrest Cell Cycle Arrest (G2/M or S Phase) Signaling_Pathways->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Signaling_Pathways->Apoptosis Induces Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Leads to Apoptosis->Tumor_Growth_Inhibition Leads to

Caption: Proposed Mechanism of Action for Oridonin Analogs.

General Workflow for QSAR Study

G General Workflow of a QSAR Study Data_Collection Data Collection (Structures & Biological Activity) Descriptor_Calculation Molecular Descriptor Calculation Data_Collection->Descriptor_Calculation Data_Splitting Data Splitting (Training & Test Sets) Descriptor_Calculation->Data_Splitting Model_Development QSAR Model Development (e.g., MLR, CoMFA) Data_Splitting->Model_Development Model_Validation Model Validation (Internal & External) Model_Development->Model_Validation Prediction Prediction of Activity for New Compounds Model_Validation->Prediction

Caption: General Workflow of a QSAR Study.

References

Head-to-head comparison of different analytical techniques for Scorodonin detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different analytical techniques for the detection and quantification of Scorodonin, a rare C7-acetylene natural product with significant biological activity. This compound, isolated from Marasmius scorodonius, has demonstrated antibacterial, antifungal, and anticancer properties by inhibiting DNA and RNA synthesis.[1] Accurate and sensitive detection methods are crucial for its further study in drug development and various research applications. This document outlines the performance of common analytical techniques, provides detailed experimental protocols, and visualizes key pathways and workflows.

Data Presentation: Quantitative Comparison of Analytical Techniques

The selection of an appropriate analytical technique for this compound detection depends on various factors, including the required sensitivity, specificity, sample matrix, and available resources. Below is a summary of the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and a potential Enzyme-Linked Immunosorbent Assay (ELISA).

FeatureHPLC-UVGC-MSELISA (Hypothetical)
Limit of Detection (LOD) ~10-100 ng/mL~0.1-10 ng/mL~0.01-1 ng/mL
Limit of Quantification (LOQ) ~50-200 ng/mL~1-20 ng/mL~0.05-5 ng/mL
Linear Range 2-3 orders of magnitude3-4 orders of magnitude2-3 orders of magnitude
Precision (%RSD) < 5%< 10%< 15%
Specificity Moderate to HighVery HighHigh (Antibody dependent)
Sample Throughput ModerateModerateHigh
Cost per Sample Low to ModerateModerate to HighLow (with established assay)
Instrumentation Cost ModerateHighLow to Moderate

Signaling Pathway of this compound

This compound's biological activity is attributed to its ability to inhibit the synthesis of DNA and RNA, which are fundamental processes for cell proliferation and survival. This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells and inhibits the growth of bacteria and fungi. The exact molecular targets of this compound are yet to be fully elucidated.

Scorodonin_Signaling_Pathway This compound This compound Cell Target Cell (e.g., Cancer, Bacteria) This compound->Cell DNA_Synthesis DNA Synthesis This compound->DNA_Synthesis RNA_Synthesis RNA Synthesis This compound->RNA_Synthesis Cell->DNA_Synthesis Replication Cell->RNA_Synthesis Transcription Cell_Growth Cell Growth and Proliferation DNA_Synthesis->Cell_Growth RNA_Synthesis->Cell_Growth Inhibition Inhibition Cell_Growth->Inhibition Inhibition Experimental_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Head-to-Head Comparison Sample_Prep Sample Preparation (Extraction, Derivatization) HPLC_Dev HPLC-UV Method Development Sample_Prep->HPLC_Dev GCMS_Dev GC-MS Method Development Sample_Prep->GCMS_Dev ELISA_Dev ELISA Development (Hypothetical) Sample_Prep->ELISA_Dev Linearity Linearity & Range HPLC_Dev->Linearity GCMS_Dev->Linearity ELISA_Dev->Linearity LOD_LOQ LOD & LOQ Determination Linearity->LOD_LOQ Precision Precision & Accuracy LOD_LOQ->Precision Specificity Specificity & Selectivity Precision->Specificity Real_Sample Analysis of Real Samples Specificity->Real_Sample Data_Analysis Data Analysis & Comparison Real_Sample->Data_Analysis Report Final Report Data_Analysis->Report

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Scorodonin

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of PPE is non-negotiable when handling compounds like Scorodonin to minimize exposure via skin contact, inhalation, or accidental ingestion.[4] The following table summarizes the recommended PPE for various tasks involving this compound.

TaskGlovesGownEye ProtectionRespiratory Protection
Handling Vials/Storage Double Nitrile GlovesDisposable GownSafety GlassesNot generally required
Weighing/Aliquoting (Powder) Double Nitrile GlovesDisposable GownSafety Goggles or Face ShieldFit-tested N95/N100 Respirator[5]
Preparing Solutions Double Nitrile GlovesDisposable, fluid-resistant Gown[4]Safety Goggles or Face ShieldNot required in a certified chemical fume hood
Administering to Cultures/Assays Double Nitrile GlovesDisposable GownSafety GlassesNot generally required
Cleaning & Decontamination Heavy-duty Nitrile or Neoprene GlovesDisposable, fluid-resistant GownSafety Goggles or Face ShieldN95/N100 Respirator (for spills)[4]
Waste Disposal Double Nitrile GlovesDisposable GownSafety GlassesNot generally required

Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contaminated.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured approach to handling this compound from receipt to disposal is critical to maintaining a safe working environment.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound, especially handling of the pure compound, should be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.

2. Handling the Compound:

  • Weighing: If handling this compound as a powder, weigh it within a chemical fume hood or a containment balance enclosure. Use a fit-tested N95 or N100 respirator if a vented enclosure is not available.[5]

  • Solution Preparation: Prepare solutions within a chemical fume hood. Add the solvent to the this compound powder slowly to avoid generating aerosols.

3. Experimental Procedures:

  • Labeling: Clearly label all containers with the compound name, concentration, date, and hazard warnings.

  • Transport: When moving this compound solutions, use secondary containment to prevent spills.

4. Spill Management:

  • Immediate Action: In the event of a spill, evacuate the immediate area and alert others.[4]

  • Containment: For small spills, use an appropriate absorbent material from a chemical spill kit.

  • Cleanup: Wearing appropriate PPE, carefully clean the spill area. For larger spills, follow your institution's emergency procedures.

  • Decontamination: Decontaminate the area with a suitable cleaning agent, such as a detergent solution, followed by a rinse.[4]

The following diagram illustrates the logical workflow for handling this compound:

References

×

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Reactant of Route 1
Scorodonin
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.